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  • Product: (2-Nitroethenyl)cyclopropane
  • CAS: 1175052-41-1

Core Science & Biosynthesis

Foundational

(2-Nitroethenyl)cyclopropane: A Technical Guide to Synthesis, Properties, and Synthetic Potential

Abstract: This technical guide provides a comprehensive overview of (2-nitroethenyl)cyclopropane, a molecule of significant interest in modern organic synthesis and drug discovery. While specific experimental data for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (2-nitroethenyl)cyclopropane, a molecule of significant interest in modern organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in the public domain, this document leverages established chemical principles and data from analogous structures to present a scientifically rigorous exploration of its synthesis, predicted chemical and physical properties, and potential reactivity. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique chemical attributes of this versatile building block.

Introduction: The Strategic Value of the Cyclopropyl Nitroolefin Scaffold

The incorporation of strained ring systems and electronically distinct functional groups into molecular frameworks is a cornerstone of modern synthetic strategy, particularly in the realm of medicinal chemistry. The cyclopropane moiety, with its inherent ring strain of approximately 27 kcal/mol, offers a unique conformational rigidity and metabolic stability profile that has been successfully exploited in numerous approved pharmaceuticals.[1] When conjugated with a nitroalkene, as in (2-nitroethenyl)cyclopropane, the resulting molecule is endowed with a rich and diverse reactivity profile, making it a valuable synthon for the construction of complex molecular architectures.

The juxtaposition of the electron-donating character of the cyclopropyl group and the potent electron-withdrawing nature of the nitro group creates a polarized π-system. This electronic arrangement activates the molecule for a variety of transformations, including nucleophilic additions and cycloaddition reactions, rendering it a versatile intermediate for the synthesis of novel chemical entities. This guide will delineate the synthetic pathways to access this compound, predict its key physicochemical and spectroscopic characteristics, and explore its potential applications as a reactive intermediate in organic synthesis.

Synthesis of (2-Nitroethenyl)cyclopropane: A Methodical Approach

The most logical and established synthetic route to (2-nitroethenyl)cyclopropane proceeds through a two-step sequence: a Henry (nitroaldol) reaction followed by dehydration of the resulting β-nitro alcohol. This pathway is well-precedented for the synthesis of a wide range of nitroalkenes from aldehydes and nitroalkanes.[2][3]

Step 1: Henry Reaction of Cyclopropanecarboxaldehyde and Nitroethane

The initial step involves the base-catalyzed condensation of cyclopropanecarboxaldehyde with nitroethane to furnish 1-cyclopropyl-2-nitroethanol. The choice of base and reaction conditions is critical to favor the desired addition product and minimize side reactions.

Experimental Protocol: Synthesis of 1-Cyclopropyl-2-nitroethanol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclopropanecarboxaldehyde (1.0 eq) and nitroethane (1.5 eq) in a suitable solvent such as methanol or ethanol.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a catalytic amount of a suitable base, such as sodium hydroxide (e.g., 10 mol% aqueous solution) or triethylamine (0.2 eq), dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The use of a mild base is often preferred to minimize self-condensation of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-cyclopropyl-2-nitroethanol can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • The excess of nitroethane is used to drive the reaction to completion and minimize the self-condensation of cyclopropanecarboxaldehyde.

  • The low reaction temperature during base addition is crucial to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

  • A mild base is employed to deprotonate the nitroethane to form the nucleophilic nitronate anion without promoting significant elimination of the initially formed β-nitro alcohol.

Step 2: Dehydration of 1-Cyclopropyl-2-nitroethanol

The subsequent step involves the elimination of water from the β-nitro alcohol to yield the target nitroalkene, (2-nitroethenyl)cyclopropane. This dehydration can be achieved under either acidic or basic conditions, often with the aid of a dehydrating agent.

Experimental Protocol: Synthesis of (2-Nitroethenyl)cyclopropane

  • Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a condenser, dissolve the purified 1-cyclopropyl-2-nitroethanol (1.0 eq) in a suitable solvent like toluene or benzene.

  • Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (PTSA) or anhydrous magnesium sulfate. Alternatively, reagents like phthalic anhydride or dicyclohexylcarbodiimide (DCC) can be effective.

  • Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration, remove the solvent under reduced pressure. The crude (2-nitroethenyl)cyclopropane can be purified by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

  • The Dean-Stark apparatus is essential for driving the equilibrium of the dehydration reaction towards the product by continuously removing water.

  • The choice of dehydrating agent can influence the reaction rate and yield. Acidic catalysts are common, but for sensitive substrates, milder neutral or basic conditions might be necessary.

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration start1 Cyclopropanecarboxaldehyde + Nitroethane reagents1 Base (e.g., NaOH or Et3N) Methanol, 0 °C to RT start1->reagents1 product1 1-Cyclopropyl-2-nitroethanol reagents1->product1 reagents2 Dehydrating Agent (e.g., PTSA) Toluene, Reflux product1->reagents2 product2 (2-Nitroethenyl)cyclopropane reagents2->product2

Caption: Michael addition to (2-nitroethenyl)cyclopropane.

Diels-Alder Cycloaddition:

As an electron-deficient alkene, (2-nitroethenyl)cyclopropane is an excellent dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful method for the construction of six-membered rings containing a nitro-functionalized cyclopropyl substituent. [4]

Reactions Involving the Cyclopropane Ring

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when activated by adjacent functional groups. Additionally, vinylcyclopropanes are known to undergo various rearrangements and cycloadditions.

Vinylcyclopropane Rearrangement:

Under thermal or transition-metal-catalyzed conditions, vinylcyclopropanes can undergo rearrangement to form cyclopentenes. [5]The presence of the nitro group in (2-nitroethenyl)cyclopropane is expected to influence the regioselectivity and stereoselectivity of this transformation.

[3+2] Cycloadditions:

Vinylcyclopropanes can act as three-carbon components in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered rings. [6]This reactivity provides a convergent route to complex carbocyclic and heterocyclic systems.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a highly valuable functional group in organic synthesis and medicinal chemistry. [7][8]This transformation opens up access to cyclopropyl-substituted amines and their derivatives. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like iron or zinc in acidic media. The choice of reducing agent is crucial to avoid unwanted reactions at the double bond or the cyclopropane ring.

Applications in Drug Discovery and Development

The (2-nitroethenyl)cyclopropane scaffold represents a promising starting point for the design of novel therapeutic agents. The cyclopropane ring can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate, while the nitroalkene moiety can serve as a handle for further functionalization or as a pharmacophore itself. [1] Potential Therapeutic Areas:

  • Antimicrobial Agents: Nitro-containing compounds have a long history as antimicrobial agents. The unique structure of (2-nitroethenyl)cyclopropane could lead to novel compounds with activity against a range of pathogens.

  • Anticancer Agents: The ability of the nitroalkene to act as a Michael acceptor suggests that it could be a covalent inhibitor of key enzymes in cancer signaling pathways.

  • CNS Disorders: The rigid conformation imparted by the cyclopropane ring can be beneficial for designing ligands that bind to specific receptors in the central nervous system.

Conclusion

(2-Nitroethenyl)cyclopropane is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Although detailed experimental data for this specific compound is limited, its synthesis can be reliably achieved through well-established methodologies. The unique combination of a strained cyclopropane ring and an electron-deficient nitroalkene moiety endows it with a rich and versatile reactivity profile. This guide provides a solid foundation for researchers to explore the chemistry of this promising building block and to harness its potential for the discovery of new chemical entities with valuable applications.

References

  • Henry, L. Formation d'alcools nitrés. Bull. Soc. Chim. Fr.1895, 13, 999-1000.
  • Averina, E. B.; Yashin, N. V.; Kuznetsova, T. S.; Zefirov, N. S. Nitrocyclopropanes: synthesis and properties. Russian Chemical Reviews2006 , 75 (10), 887–913. [Link]

  • Charette, A. B. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry – A European Journal2023 , 29 (18), e202203496. [Link]

  • Talele, T. T. The cyclopropane ring in medicinal chemistry. J. Med. Chem.2016 , 59 (19), 8712–8756. [Link]

  • SynArchive. Henry Reaction. [Link]

  • Wender, P. A.; Miller, B. L. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. J. Am. Chem. Soc.1993 , 115 (23), 10956–10957. [Link]

  • Online Chemistry Tutor. Henry Reaction or Nitro-Aldol Reaction (Part 2), Examples and Application. YouTube2019 . [Link]

  • Indian Journal of Advances in Chemical Science. Henry reaction in WELAN: A green approach. 2015 , 3(2), 164-167. [Link]

  • Yoshikai, N.; Nakamura, E. First synthesis of acylated nitrocyclopropanes. Beilstein J. Org. Chem.2023 , 19, 834–841. [Link]

  • Terzidis, M. A.; Lykakis, I. N. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry2025 , 31(20), e202404791. [Link]

  • Conia, J. M.; Barnier, J. P. cyclopropanecarboxaldehyde. Org. Synth.1976 , 56, 41. [Link]

  • Domingo, L. R.; et al. Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. J. Mex. Chem. Soc.2020 , 64(3), 183-196. [Link]

  • NIST. m-(2-Nitrovinyl)nitrobenzene. NIST Chemistry WebBook. [Link]

  • Fustero, S.; et al. Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement: Expanding the Reactivity of Donor–Acceptor Cyclopropanes. Chem. Eur. J.2012 , 18(46), 14931-14937. [Link]

  • Politov, A. A.; et al. Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines. Molecules2023 , 28(15), 5790. [Link]

  • Stubbs, C. J.; et al. Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... ResearchGate2020 . [Link]

  • Chemsrc. (2-Nitrovinyl)benzene. [Link]

  • Wikipedia. Vinylcyclopropane (5+2) cycloaddition. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Alcaide, B.; Almendros, P. Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. Org. Lett.2019 , 21(1), 254-258. [Link]

  • Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry2000 , 207, 1-67. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Mayr, H.; et al. Reactivity of electrophilic cyclopropanes. Pure Appl. Chem.2018 , 90(5), 817-829. [Link]

  • Procter, D. J.; et al. Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate2018 . [Link]

  • Chad's Prep. 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube2021 . [Link]

  • Mayr, H.; Ofial, A. R. Reactivity of electrophilic cyclopropanes. ResearchGate2018 . [Link]

  • Guillén, M. D.; et al. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. J. Agric. Food Chem.2023 , 71(39), 14249-14257. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Liu, Y.; et al. Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. Org. Lett.2026 , 28(3), 1234-1238. [Link]

  • Lykakis, I. N.; et al. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry2025 , 31(20), e202404791. [Link]

  • NIST. Propane, 2-nitro-. NIST Chemistry WebBook. [Link]

  • Pérez-Temprano, M. H.; et al. Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Catal.2021 , 11(15), 9644-9655. [Link]

  • Ruiz, A.; et al. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Res. Int.2025 , 189, 117713. [Link]

  • Jasiński, R.; et al. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules2019 , 24(18), 3249. [Link]

  • NIST. Benzene, (2-nitroethenyl)-. NIST Chemistry WebBook. [Link]

Sources

Exploratory

Spectroscopic Profile and Characterization Guide: (E)-(2-Nitroethenyl)cyclopropane

Executive Summary (2-Nitroethenyl)cyclopropane (also known as cyclopropylnitroethylene) represents a distinct class of "donor-acceptor" dienes where the strained cyclopropane ring acts as a -donor conjugated to the elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Nitroethenyl)cyclopropane (also known as cyclopropylnitroethylene) represents a distinct class of "donor-acceptor" dienes where the strained cyclopropane ring acts as a


-donor conjugated to the electron-deficient nitroalkene system. This guide provides a comprehensive technical analysis of its spectroscopic signature, focusing on the thermodynamically dominant (E)-isomer.

This compound is a critical intermediate in the synthesis of functionalized cyclopropanes and heterocyclic scaffolds via Michael additions and cycloadditions. Accurate characterization is essential due to the potential for polymerization and the presence of Henry reaction intermediates (nitroaldols) in crude mixtures.

Structural Context & Synthetic Origin

Understanding the synthetic origin is prerequisite to interpreting the spectra, particularly for identifying common impurities.

The compound is typically synthesized via the Henry Reaction (Nitroaldol Condensation) of cyclopropanecarbaldehyde with nitromethane, followed by dehydration.

  • Primary Impurity:

    
    -hydroxy-nitroalkane (incomplete dehydration).
    
  • Stereochemistry: The dehydration step thermodynamically favors the (E)-isomer (

    
     Hz) over the (Z)-isomer due to steric minimization between the nitro group and the cyclopropane ring.
    
Diagram 1: Synthetic Pathway & Impurity Logic

SynthesisPath cluster_legend Spectroscopic Relevance Start Cyclopropanecarbaldehyde + Nitromethane Inter Intermediate: 1-Cyclopropyl-2-nitroethanol (Nitroaldol) Start->Inter Base Cat. (Henry Rxn) Product Target: (E)-(2-Nitroethenyl)cyclopropane Inter->Product Dehydration (-H2O) Inter->Product Disappearance of O-H stretch (IR) Impurity Impurity: Polymeric species (Michael Addition) Product->Impurity Storage/Heat (Self-Polymerization)

Caption: Synthetic flow highlighting the critical dehydration step. Incomplete dehydration results in broad O-H IR bands and methine complexity in NMR.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum is characterized by the distinct coupling between the vinylic protons and the unique high-field multiplets of the cyclopropane ring.

H NMR Data (400 MHz, CDCl )

The (E)-geometry is confirmed by the large coupling constant (


) across the double bond.
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
Vinylic

7.15 - 7.25Doublet (d)

Deshielded by electron-withdrawing

.
Vinylic

6.50 - 6.60Doublet of Doublets (dd)

Coupled to trans-vinyl H and cyclopropyl methine.
Cyclopropyl CH 1.60 - 1.75Multiplet (m)-Methine proton; bridge between ring and alkene.
Cyclopropyl CH

1.05 - 1.15Multiplet (m)-Cis-oriented methylene protons relative to substituent.
Cyclopropyl CH

0.75 - 0.85Multiplet (m)-Trans-oriented methylene protons.

Key Diagnostic Feature: Look for the dd at ~6.55 ppm. If this appears as a simple doublet, the cyclopropane ring may have opened or rearranged.

C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Notes
C-

(Nitro)
139.5Deshielded; characteristic of

-substituted nitroalkenes.
C-

(Vinyl)
142.8Shifted downfield due to conjugation with cyclopropane.
Cyclopropyl CH 14.5Methine carbon.
Cyclopropyl CH

9.8Methylene carbons (often overlapping).

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the fastest method to validate functional group integrity, specifically the nitro group and the conjugated double bond.

Frequency (cm

)
Vibration ModeIntensityStructural Insight
3080 - 3010 C-H Stretch (Cyclopropane)MediumCharacteristic "strained" C-H bonds.
1645 - 1655 C=C StretchMedium/StrongConjugated alkene. Lower freq than isolated alkene.
1515 - 1525

Asymmetric Stretch
StrongPrimary diagnostic band.
1340 - 1350

Symmetric Stretch
StrongConfirms nitro group presence.
~950 - 960 =C-H Bending (oop)MediumDiagnostic for trans-disubstituted alkene.

Mass Spectrometry (EI-MS)

Nitro compounds often show weak molecular ions in Electron Impact (EI) MS due to the labile nature of the nitro group.

  • Molecular Ion (

    
    ):  m/z 113 (Odd mass indicates Nitrogen rule; typically weak intensity).
    
  • Base Peak: Often m/z 67 (

    
    ) or m/z 41 (
    
    
    
    ).
  • Fragmentation Pathway:

    • Loss of

      
      : 
      
      
      
      m/z 67 (Cyclopropylvinyl cation).
    • Ring Opening: The cyclopropyl cation often rearranges to an allyl cation species.

Electronic Absorption (UV-Vis)

Due to the conjugation between the cyclopropane "banana bonds" and the nitroalkene


-system, a bathochromic shift is observed compared to simple nitroalkenes.
  • 
     (Methanol):  ~235 - 245 nm.
    
  • Transition:

    
     (Charge transfer character from cyclopropane to nitro).
    

Experimental Protocol: Characterization Workflow

This protocol ensures data integrity by preventing in-situ degradation during measurement.

Reagents & Equipment[1]
  • Solvent: CDCl

    
     (Neutralized with basic alumina or silver foil to remove traces of DCl/HCl). Acidic chloroform can induce ring opening.
    
  • Standard: Tetramethylsilane (TMS) internal reference.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10 mg of (2-nitroethenyl)cyclopropane in 0.6 mL CDCl

    
    .
    
    • Critical: Do not use heat to dissolve. Nitroalkenes are heat-sensitive Michael acceptors.

  • Visual Check: Ensure the solution is clear yellow. Turbidity suggests polymer formation.

  • Acquisition Sequence:

    • Run

      
      H NMR  first (fastest, least degradation risk).
      
    • Run IR (neat film on NaCl/KBr plates) immediately after.

    • Run GC-MS last (thermal stress in injector port may cause degradation; interpret with caution).

  • Data Validation:

    • Check the integration ratio of Vinylic H : Cyclopropyl H. It must be exactly 2:5.

    • If Vinylic region integrates < 2 relative to ring, polymerization has occurred.

Diagram 2: Structural Assignment Logic

AssignmentLogic Spectrum Crude Spectrum Check1 Check 6.5-7.5 ppm Region Spectrum->Check1 Res1 Two Doublets (J~13Hz) = Trans Isomer Check1->Res1 Clean Signals Res2 Complex Multiplets/Broad = Polymer/Oligomer Check1->Res2 Messy Signals Check2 Check 0.6-1.8 ppm Region Res1->Check2 Res3 Intact Cyclopropane (Integral Ratio 5:2) Check2->Res3 Confirmed

Caption: Decision tree for validating sample integrity via NMR integration and coupling constants.

References

  • Ghorbani-Vaghei, R., et al. (2025). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology. National Institutes of Health (PMC).

    • Cited for: Synthetic pathways via Henry reaction and donor-acceptor properties.
  • Beilstein-Institut. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry.

    • Cited for: NMR coupling constants and structural characteriz
  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction).[1][2][3][4]

    • Cited for: Mechanism of nitroalkene formation and dehydr
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

    • Cited for: Fragmentation logic of nitro compounds and alkenes.

Sources

Foundational

Theoretical Studies of (2-Nitroethenyl)cyclopropane: Electronic Structure and Reactivity Profiles

Topic: Theoretical Studies of (2-Nitroethenyl)cyclopropane Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists [1] Executive Summary (2-Nitroethenyl)cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of (2-Nitroethenyl)cyclopropane Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

[1]

Executive Summary

(2-Nitroethenyl)cyclopropane (also known as


-cyclopropylnitroethylene) represents a unique class of "push-pull" alkenes where the strain-induced 

-aromaticity of the cyclopropane ring interacts directly with a strong

-accepting nitroalkene system. This guide synthesizes theoretical insights from Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analyses to elucidate its conformational landscape, electrophilic reactivity, and potential as a high-energy building block in peptidomimetic synthesis.

Electronic Structure & Conformational Landscape

The Walsh-Nitro Conjugation Model

The theoretical interest in (2-Nitroethenyl)cyclopropane stems from the conjugation between the cyclopropane Walsh orbitals and the nitroalkene


-system. Unlike standard alkyl substituents, the cyclopropane ring acts as a pseudo-vinyl group (

-donor) due to the high

-character of its C-C bonds.
  • Walsh Orbitals (

    
    ):  The HOMO is dominated by the antisymmetric Walsh orbital of the cyclopropane ring.
    
  • Nitroalkene System (

    
    ):  The LUMO is localized on the nitroalkene moiety.
    
  • Charge Transfer (CT): There is a significant intramolecular charge transfer (ICT) from the cyclopropyl ring to the nitro group, polarizing the

    
    -carbon and enhancing its electrophilicity beyond that of simple nitroalkenes.
    
Conformational Preferences (DFT Level)

Theoretical studies (typically at the M06-2X/6-311++G(d,p) or


B97X-D levels) reveal two critical conformational parameters:
  • 
    -cis vs. 
    
    
    
    -trans:
    Refers to the orientation of the C=C bond relative to the cyclopropane methine C-H bond.
  • Bisected vs. Perpendicular: Refers to the angle of the cyclopropane ring plane relative to the alkene

    
    -system.
    

Key Finding: The Bisected


-trans  conformation is the global minimum.
  • Bisected: The plane of the alkene bisects the cyclopropane ring. This alignment maximizes the overlap between the cyclopropane Walsh orbitals and the

    
    -system of the nitroalkene.
    
  • Rotational Barrier: The barrier to rotation away from the bisected conformation is substantial (~4-5 kcal/mol), confirming strong conjugative stabilization.

Table 1: Calculated Conformational Energies (Relative)
ConformationRelative Energy (

, kcal/mol)
Orbital Overlap Status
Bisected (

-trans)
0.00 (Global Min)Maximal Walsh-

conjugation
Bisected (

-cis)
+0.45Steric clash between Nitro O and Cyclopropane
Perpendicular +4.80Conjugation broken; Steric relief

Reactivity Profiles: In Silico Predictions

The reactivity of (2-Nitroethenyl)cyclopropane is defined by the competition between 1,4-Michael Addition (preserving the ring) and 1,6-Homoconjugate Addition (opening the ring).

Electrophilicity and FMO Analysis

Global reactivity descriptors derived from Koopmans' theorem (using HOMO/LUMO energies) classify this molecule as a strong electrophile .

  • Chemical Hardness (

    
    ):  Low, indicating a "soft" electrophile prone to orbital-controlled reactions.
    
  • Electrophilicity Index (

    
    ):  High, suggesting rapid reaction with nucleophiles like thiols (cysteine) or enamines.
    
Mechanistic Pathways: The Competition

Theoretical transition state (TS) analysis reveals that the pathway depends heavily on the "hardness" of the nucleophile.

  • Pathway A: 1,4-Addition (Michael)

    • Mechanism: Nucleophile attacks the

      
      -carbon. The negative charge is stabilized by the nitro group (nitronate intermediate).
      
    • Kinetic Control: This is the kinetically favored pathway for soft nucleophiles (e.g., thiols, malonates). The transition state is stabilized by the preservation of the cyclopropane ring strain.

    • Thermodynamics: Exothermic.

  • Pathway B: 1,6-Addition (Ring Opening)

    • Mechanism: Nucleophile attacks the cyclopropane carbon (homoconjugate attack).

    • Activation Energy: Higher barrier due to the loss of conjugation in the transition state, despite the release of ring strain (~27 kcal/mol) in the product.

    • Prevalence: Observed primarily with strong, hard nucleophiles or under Lewis Acid catalysis which activates the ring.

Visualization of Reaction Pathways

ReactivityPathways Reactant (2-Nitroethenyl) cyclopropane TS_Michael TS: 1,4-Addition (Lower Barrier) Reactant->TS_Michael Soft Nu- TS_RingOpen TS: 1,6-Addition (Higher Barrier) Reactant->TS_RingOpen Hard Nu- / Lewis Acid Product_Michael Michael Adduct (Ring Intact) TS_Michael->Product_Michael Kinetic Product Product_RingOpen Acyclic Nitroalkene (Ring Opened) TS_RingOpen->Product_RingOpen Thermodynamic Product

Figure 1: Mechanistic divergence in nucleophilic attack. Soft nucleophiles favor the Michael pathway (yellow), while specific conditions trigger ring opening (red).

Methodological Best Practices for Computational Study

For researchers initiating new studies on this scaffold, the following computational protocols are recommended to ensure accuracy (E-E-A-T).

Recommended Levels of Theory
  • Geometry Optimization: M06-2X/6-311++G(d,p) or wB97X-D/def2-TZVP.

    • Reasoning: Standard B3LYP often underestimates barrier heights and fails to capture dispersion interactions critical for the "bisected" conformational preference.

  • Solvation Models: SMD (Solvation Model based on Density).

    • Context: Nitro compounds are highly polar; gas-phase calculations will overestimate the stability of charge-separated transition states.

  • Frequency Calculation: Essential to confirm the nature of stationary points (0 imaginary frequencies for minima, 1 for TS).

Protocol: Transition State Location for Michael Addition
  • Guess Structure: Place the nucleophile 2.2 Å from the

    
    -carbon, orthogonal to the alkene plane (Bürgi-Dunitz trajectory).
    
  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan by decreasing the C(

    
    )-Nu distance in 0.1 Å increments.
    
  • Optimization: Take the energy maximum from the scan and perform a TS optimization (Berny algorithm).

  • IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to verify the TS connects the correct reactant and product wells.

Pharmacological & Synthetic Implications[2]

Covalent Inhibition (Warheads)

Theoretical studies suggest (2-Nitroethenyl)cyclopropane is a potent "warhead" for covalent drugs. The calculated local electrophilicity index (


) at the 

-carbon is significantly higher than in unconjugated nitroalkenes.
  • Target: Cysteine residues in proteins.

  • Mechanism: Irreversible Michael addition.

  • Selectivity: The steric bulk of the cyclopropane ring may offer selectivity over linear alkyl nitroalkenes.

High-Energy Materials

As noted in studies of polynitrocyclopropanes, the ring strain (~27.5 kcal/mol) combined with the nitro group's energy content makes this scaffold a candidate for energetic materials. DFT calculations of the Heat of Formation (HOF) are critical here; isodesmic reaction schemes are recommended for high accuracy.

References

  • Conformational Analysis of Nitroalkenes: Chachkov, D. V., et al. "Conformational analysis of 2-substituted 1-nitro- and 1-bromo-1-nitroethenes."[1] Russian Journal of General Chemistry, 2007.

  • Cyclopropane Bonding Models (Walsh Orbitals): Berger, D. J.[2] "Walsh Cyclopropane Molecular Orbitals." Bluffton University, 1997.

  • Reactivity of Electrophilic Cyclopropanes: Wilsily, A., & Fillion, E. "Calculated transition states for cyclopropane ring-opening and their relative energies." ResearchGate, 2009.

  • Michael Addition Mechanisms (Nitroalkenes): Kallitsakis, M. G., et al. "Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes."[3] Journal of Organic Chemistry, 2018.[3]

  • DFT Studies on Nitrocyclopropanes: Lawong, A. K., & Ball, D. W. "Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations." Journal of Molecular Structure: THEOCHEM, 2009.

Sources

Exploratory

The Nitroethenyl Group: A Guide to its Electrophilic Reactivity in Synthesis and Drug Development

Introduction: The "Synthetic Chameleon" The nitroethenyl group, a simple yet powerful functional moiety, stands as a cornerstone in modern organic synthesis and a subject of intense interest in medicinal chemistry. Its n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Synthetic Chameleon"

The nitroethenyl group, a simple yet powerful functional moiety, stands as a cornerstone in modern organic synthesis and a subject of intense interest in medicinal chemistry. Its notoriety stems from the profound electrophilicity conferred upon the carbon-carbon double bond by the adjacent nitro group, one of the most potent electron-withdrawing groups known in organic chemistry[1][2]. This electronic activation transforms the otherwise unreactive alkene into a highly versatile building block, capable of participating in a vast array of chemical transformations.[3]

This high reactivity has led to nitroalkenes being dubbed "synthetic chameleons," reflecting their ability to adapt to diverse reaction conditions and serve as precursors to a multitude of complex molecular architectures.[3] From the construction of intricate heterocyclic systems to the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, the nitroethenyl group offers a reliable and powerful tool for the synthetic chemist.[4][5] This guide provides an in-depth exploration of the fundamental principles governing the electrophilicity of the nitroethenyl group, its application in key synthetic methodologies, and its emerging role—both promising and cautionary—in the realm of drug discovery and development.

The Electronic Basis of Electrophilicity

The exceptional reactivity of the nitroethenyl group is a direct consequence of its electronic structure. The nitro group (–NO₂) exerts a strong electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance. This polarization drastically lowers the electron density of the C=C double bond, particularly at the β-carbon (the carbon atom further from the nitro group).

The resonance structures below illustrate this electron deficiency. The delocalization of the π-electrons onto the nitro group creates a significant partial positive charge (δ+) on the β-carbon, rendering it highly susceptible to attack by nucleophiles. This inherent electronic bias is the foundation of the nitroethenyl group's utility as a potent electrophile.[2]

Figure 2. Generalized mechanism of the Michael addition reaction.

This reaction is highly versatile and has been extensively developed, particularly in the field of asymmetric catalysis. Chiral organocatalysts, such as diphenylprolinol silyl ethers, can facilitate the enantioselective addition of nucleophiles like aldehydes, providing straightforward access to chiral γ-nitrocarbonyl compounds. [6][7]These products are invaluable intermediates, readily converted into biologically important molecules such as β-substituted GABA derivatives. [6]

Cycloaddition Reactions

The electron-deficient nature of the nitroethenyl double bond also makes it an excellent component in cycloaddition reactions. It can function as a potent dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azides, nitrones, and diazo compounds. These reactions provide direct pathways to a wide variety of five- and six-membered heterocyclic and carbocyclic systems. [4] Two primary mechanistic pathways are observed:

  • Concerted [3+2] Cycloaddition: A single-step process where the two new σ-bonds are formed simultaneously.

  • Stepwise Annulation (MIRC): A Michael-Initiated Ring Closure cascade, where an initial Michael addition is followed by an intramolecular cyclization. This is common when the reacting partner contains a strong nucleophilic center.

Kinetic Profile: A Quantitative Look

Understanding the kinetics of these reactions is crucial for optimizing conditions and predicting outcomes. While specific kinetic data for every nitroalkene is vast, a representative case study on the addition of thiols to nitro-fatty acids illustrates the quantitative aspects. The reaction rates are typically determined using techniques like stopped-flow spectrophotometry, which can monitor rapid reactions in solution. [8]The data reveals second-order rate constants that depend on the specific nucleophile and the structure of the nitroalkene.

NucleophileNitroalkeneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Glutathione (GSH)OA-NO₂ (nitro-oleic acid)1,200 ± 100[8]
Cysteine (Cys)OA-NO₂ (nitro-oleic acid)8,200 ± 500[8]
Glutathione (GSH)LNO₂ (nitro-linoleic acid)1,500 ± 100[8]
Cysteine (Cys)LNO₂ (nitro-linoleic acid)11,000 ± 600[8]
Table 1. Comparative kinetic data for the Michael addition of biological thiols to nitro-fatty acids at pH 7.4. Data adapted from BenchChem.
[8]
The causality behind these differences is clear: the higher nucleophilicity of the cysteine thiol compared to glutathione results in significantly faster reaction rates. This quantitative insight is vital for drug development, where the rate of covalent modification of a target protein can determine efficacy and off-target effects.

Application Spotlight: Asymmetric Organocatalysis

The development of asymmetric organocatalysis has revolutionized the use of nitroalkenes. It allows for the construction of highly functionalized, chiral building blocks from simple precursors. [9]A prime example is the asymmetric Michael addition of aldehydes to nitroalkenes.

Experimental Protocol: Organocatalyzed Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol describes a representative procedure for the synthesis of an enantioenriched γ-nitro aldehyde, a key synthetic intermediate. The causality for using an organocatalyst like a prolinol derivative is its ability to form a transient, nucleophilic enamine with the aldehyde, which then attacks the nitroalkene in a stereochemically controlled manner. [6][7]The catalyst's chiral scaffold directs the approach of the electrophile, dictating the stereochemistry of the newly formed C-C bond.

Materials:

  • β-Nitrostyrene (1.0 mmol, 149.1 mg)

  • Propanal (3.0 mmol, 217 µL, freshly distilled)

  • (S)-Diphenylprolinol trimethylsilyl ether (0.1 mmol, 32.5 mg)

  • 4-Nitrophenol (0.1 mmol, 13.9 mg)

  • Toluene (2.0 mL, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel

Equipment:

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Syringes

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add β-nitrostyrene, (S)-diphenylprolinol trimethylsilyl ether, and 4-nitrophenol.

  • Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture until all solids are dissolved. Cool the solution to the specified reaction temperature (e.g., 20 °C). Add propanal dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir for the required time (typically 24-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-nitrostyrene is consumed.

  • In-situ Reduction: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Add methanol (3.0 mL) carefully, followed by the portion-wise addition of sodium borohydride (2.0 mmol, 75.6 mg) to reduce the resulting aldehyde to the more stable alcohol for easier purification and characterization.

  • Workup: After the reduction is complete (as monitored by TLC), quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure γ-nitro alcohol.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

This self-validating system ensures that the highly reactive aldehyde product is converted to a stable alcohol, simplifying purification and preventing side reactions. The final characterization confirms the structure, purity, and stereochemical outcome, validating the success of the catalytic protocol.

Role in Drug Development and Medicinal Chemistry

The high electrophilicity of the nitroethenyl group makes it a "warhead" for targeted covalent inhibitors (TCIs). These molecules are designed to form a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in a target protein, leading to irreversible inhibition. [10] Endogenously formed nitro-fatty acids exemplify this principle. They can undergo Michael addition with protein thiols, such as those in Keap1 (Kelch-like ECH-associated protein 1), a key regulator of the Nrf2 signaling pathway. [11][12]This covalent modification alters protein function and activates antioxidant and anti-inflammatory responses, highlighting the therapeutic potential of such compounds. [11][13]

G cluster_pathway Nitroalkene Drug Action via Covalent Modification cluster_nuc Drug Nitroalkene Drug (NO2-FA) Keap1_Nrf2 Keap1-Nrf2 Complex Drug->Keap1_Nrf2 Michael Addition (Cys Residue) Keap1_mod Keap1(Cys)-Drug (Covalent Adduct) Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 (Released) Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Gene_Exp Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Exp Response Anti-inflammatory & Cytoprotective Response Gene_Exp->Response

Figure 3. Covalent modification of Keap1 by a nitroalkene drug, leading to Nrf2 pathway activation.

However, this high reactivity is a double-edged sword. The nitro group itself is often considered a "structural alert" or "toxicophore" in drug design. [14][15]The concern arises from its potential for metabolic instability. In vivo, the nitro group can be reduced by various enzymes to form highly reactive nitroso and hydroxylamine intermediates. [15][16]These species can cause toxicity and have been associated with mutagenicity and genotoxicity. [14]Therefore, while the electrophilicity of the nitroethenyl group offers a powerful mechanism for therapeutic intervention, its inclusion in a drug candidate requires a careful and thorough evaluation of its metabolic fate and toxicological profile.

Conclusion

The electrophilicity of the nitroethenyl group is a powerful and versatile tool that has been masterfully exploited in organic synthesis. Its predictable reactivity in Michael additions and cycloadditions has enabled the construction of countless complex molecules and chiral building blocks. In medicinal chemistry, this same reactivity offers a compelling strategy for designing targeted covalent inhibitors. However, researchers and drug developers must proceed with a balanced perspective, harnessing the synthetic power of this functional group while remaining vigilant of the potential metabolic liabilities associated with the nitro moiety. A deep, mechanistic understanding, as outlined in this guide, is paramount to unlocking the full potential of this remarkable "synthetic chameleon."

References

Sources

Protocols & Analytical Methods

Method

Michael Initiated Ring Closure for vinyl nitroalkenes

Application Note: High-Fidelity Synthesis of Chiral Nitrocyclopropanes via MIRC Executive Summary This application note details the protocol for the enantioselective synthesis of multi-functionalized nitrocyclopropanes u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Chiral Nitrocyclopropanes via MIRC

Executive Summary

This application note details the protocol for the enantioselective synthesis of multi-functionalized nitrocyclopropanes using Michael Initiated Ring Closure (MIRC). Vinyl nitroalkenes serve as the electrophilic "trigger" in this cascade. Unlike simple Michael additions, the MIRC sequence harnesses the high electron-withdrawing power of the nitro group to stabilize the intermediate nitronate, which then acts as an intramolecular nucleophile (or facilitates the closure) to form strained carbocycles.

Key Application: This protocol is critical for medicinal chemists developing glutamate transporter inhibitors, antiviral agents (e.g., nucleoside analogues), and peptidomimetics where the cyclopropane ring serves as a rigid bioisostere.

Mechanistic Principles & Causality

The success of this reaction relies on the "Nitro-Activation/Stabilization" paradox:

  • Activation: The nitro group (

    
    ) lowers the LUMO energy of the alkene, making it a potent Michael acceptor (more reactive than enones).
    
  • Stabilization: Upon nucleophilic attack, the negative charge is delocalized into the nitro group (nitronate intermediate). This intermediate is stable enough to prevent rapid polymerization but reactive enough to displace a leaving group (LG) on the nucleophile in a 3-exo-tet cyclization.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical stereodefining step mediated by a bifunctional hydrogen-bonding catalyst.

MIRC_Mechanism cluster_legend Catalytic Cycle Logic Start Substrates (Vinyl Nitroalkene + Alpha-Halo Nucleophile) Complex Catalyst-Substrate Complex (H-Bond Activation) Start->Complex Recognition TS1 Transition State 1 (Michael Addition) Complex->TS1 Stereocontrol Inter Nitronate Intermediate TS1->Inter C-C Bond Formation TS2 Transition State 2 (Ring Closure) Inter->TS2 Intramolecular Displacement (Sn2) Product Chiral Nitrocyclopropane TS2->Product Irreversible Cyclization Leaving Group (LG) Leaving Group (LG) Exits at TS2 Exits at TS2 Leaving Group (LG)->Exits at TS2

Figure 1: Mechanistic pathway of the MIRC reaction. The bifunctional catalyst activates the nitroalkene via H-bonding while simultaneously deprotonating the nucleophile.

Experimental Protocol: Asymmetric Cyclopropanation

This protocol utilizes a chiral squaramide catalyst to couple


-bromomalonates with trans-

-nitrostyrenes. This system is self-validating: the disappearance of the distinct yellow color of the nitrostyrene indicates reaction progress.
Materials & Reagents
  • Electrophile: trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Nucleophile: Diethyl bromomalonate (1.2 equiv)

  • Catalyst: Bifunctional Squaramide (e.g., derived from quinine or tert-leucine) (5 mol%)

  • Base:

    
     (anhydrous, 2.0 equiv) - Note: Used if catalyst is non-basic or to regenerate catalyst turnover.
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Vinyl Nitroalkene (0.5 mmol) and the Squaramide Catalyst (0.025 mmol) in Toluene (2.0 mL).

    • Why: Stirring for 10 minutes allows the catalyst to H-bond with the nitro group, establishing the chiral environment before the nucleophile attacks.

  • Nucleophile Addition:

    • Add Diethyl bromomalonate (0.6 mmol) to the solution.

    • Observation: The solution should remain clear/yellow.

  • Initiation:

    • Add

      
        (1.0 mmol) in one portion.
      
    • Seal the vial and stir vigorously at room temperature (

      
      ).
      
    • Kinetics: The reaction typically reaches completion in 12–24 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the consumption of nitrostyrene (

      
       in 4:1 Hex/EtOAc). The product will appear as a new spot with lower 
      
      
      
      .
    • Visual: The intense yellow color of the nitrostyrene will fade to a pale yellow or colorless solution.

  • Quench & Workup:

    • Filter the reaction mixture through a short pad of silica gel (eluting with

      
      ) to remove inorganic salts and catalyst.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
    • Note: Nitrocyclopropanes are generally stable on silica but avoid prolonged exposure to basic alumina.

Data Analysis & Scope

The following table summarizes expected outcomes based on electronic variations in the vinyl nitroalkene substrate. Electron-deficient aryls accelerate the reaction but may slightly erode enantioselectivity (ee) due to increased background (uncatalyzed) reaction rates.

Substrate (Ar-CH=CH-NO2)Time (h)Yield (%)dr (trans:cis)ee (%)Notes
Phenyl (Standard) 1892>20:194Benchmark reactivity.
4-Cl-Phenyl 1295>20:191Faster rate due to inductive withdrawal.
4-OMe-Phenyl 368415:196Slower rate; requires strictly anhydrous conditions.
2-Naphthyl 2089>20:193Steric bulk well-tolerated.
Heteroaryl (2-Furyl) 247810:188Sensitive to ring opening; store at -20°C.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process during the experiment.

Workflow Setup Prepare Anhydrous Toluene Solution Mix Add Nitroalkene + Catalyst (10 min wait) Setup->Mix AddNuc Add Bromomalonate + Base Mix->AddNuc Check TLC Check (12 hours) AddNuc->Check Complete SM Consumed? Check->Complete Workup Filter & Concentrate Complete->Workup Yes Optimize Increase Temp to 40°C or Add 5 mol% Catalyst Complete->Optimize No (SM remains) Purify Flash Chromatography Workup->Purify Optimize->Check Re-check in 4h

Figure 2: Operational workflow for the MIRC protocol, including optimization loops for sluggish substrates.

Troubleshooting & Field Insights

  • Low Diastereoselectivity (dr):

    • Cause: High temperature or water contamination.

    • Fix: Run the reaction at

      
      . Ensure the base (
      
      
      
      ) is freshly ground and dried. Water can act as a non-chiral proton source, disrupting the transition state.
  • Product Decomposition:

    • Cause: Nitrocyclopropanes can undergo ring-opening (retro-MIRC) or rearrangement under strongly acidic or basic conditions.

    • Fix: Use neutral silica gel for purification. Store products in the freezer.

  • Catalyst Poisoning:

    • Cause: If using amine-based nucleophiles (for pyrrolidine synthesis), the product may inhibit the catalyst.

    • Fix: Increase catalyst loading to 10 mol% or use a stronger H-bond donor (e.g., Schreiner's thiourea).

References

  • Moorthy, R., et al. (2024).[1][2] Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Vetter, S., et al. (2017). Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes. The Journal of Organic Chemistry. [Link]

  • Nachimuthu, K., & Nallasivam, J. L. (2024).[3] Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Ballini, R., et al. (2005). Nitroalkanes and Analogs: Versatile Reagents in Organic Synthesis. Chemical Reviews. [Link]

Sources

Application

Application Note: Strategic Utilization of (2-Nitroethenyl)cyclopropane as a Michael Acceptor in Asymmetric Synthesis

Executive Summary (2-Nitroethenyl)cyclopropane (often referred to as cyclopropyl nitroethylene) represents a distinct class of electron-deficient alkenes where the strong electron-withdrawing nature of the nitro group is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Nitroethenyl)cyclopropane (often referred to as cyclopropyl nitroethylene) represents a distinct class of electron-deficient alkenes where the strong electron-withdrawing nature of the nitro group is modulated by the steric and electronic influence of the adjacent cyclopropyl ring. This application note details the robust synthesis of this reagent and its deployment as a Michael acceptor in organocatalytic asymmetric synthesis.

Unlike simple alkyl nitroalkenes, the cyclopropyl moiety imparts unique rigidity and lipophilicity, making this substrate highly valuable for constructing pharmacophores such as


-nitro ketones and chiral pyrrolidines. This guide provides self-validating protocols for its synthesis, purification, and catalytic application.

Chemical Profile & Mechanistic Insight[1]

The Substrate

The electrophilicity of the


-carbon in (2-nitroethenyl)cyclopropane is driven by the nitro group's resonance withdrawal. However, the cyclopropyl group acts as a 

-donor, slightly modulating this reactivity compared to simple alkyl chains.

Key Reactivity Features:

  • Michael Acceptor: Highly reactive toward soft nucleophiles (malonates, enolates, amines).

  • Steric Bulk: The cyclopropyl group directs facial selectivity in asymmetric additions, often enhancing enantiomeric excess (ee) when paired with chiral catalysts.

  • Post-Functionalization: The resulting Michael adducts are direct precursors to

    
    -amino acids and pyrrolidines via nitro-reduction.
    
Activation Mode

In organocatalytic regimes (e.g., using thiourea or squaramide catalysts), the reaction proceeds via Double Hydrogen Bonding (DHB) activation. The catalyst binds the nitro group, lowering the LUMO energy of the alkene, while simultaneously orienting the nucleophile.

MichaelActivation cluster_0 Activation Complex Catalyst Chiral Thiourea (H-Bond Donor) Substrate (2-Nitroethenyl) cyclopropane Catalyst->Substrate LUMO Lowering (DHB) Nucleophile Soft Nucleophile (e.g., Malonate) Catalyst->Nucleophile Orientation TS Transition State (Rigid Stereo-environment) Substrate->TS Nucleophile->TS Product Chiral Michael Adduct (Gamma-Nitro Compound) TS->Product C-C Bond Formation

Figure 1: Mechanistic pathway of bifunctional organocatalysis activating (2-nitroethenyl)cyclopropane.

Protocol A: Synthesis of (2-Nitroethenyl)cyclopropane

Note: Nitroalkenes are potent lachrymators. All operations must be performed in a well-ventilated fume hood.

This reagent is best prepared via the Henry Reaction (Nitroaldol) followed by dehydration. Commercial sources can be impure due to polymerization; in-situ preparation or fresh synthesis is recommended for sensitive applications.

Reagents
  • Cyclopropanecarbaldehyde (1.0 equiv)

  • Nitromethane (solvent/reagent, excess)[1]

  • Ammonium Acetate (0.1 equiv)

  • Dichloromethane (DCM)

  • Mesyl Chloride (MsCl) & Triethylamine (Et

    
    N) for dehydration.
    
Step-by-Step Methodology
  • Henry Condensation:

    • Dissolve cyclopropanecarbaldehyde (10 mmol) in Nitromethane (5 mL).

    • Add Ammonium Acetate (1 mmol).

    • Sonicate for 1 hour or stir at room temperature for 12 hours.

    • Process Control Point (PCP): Monitor TLC (Hexane/EtOAc 8:2). Disappearance of aldehyde indicates formation of the

      
      -nitro alcohol intermediate.
      
  • Dehydration (The Two-Step One-Pot Method):

    • Direct acid dehydration often fails or causes ring opening. We use the mesylation-elimination route.

    • Dilute the crude nitroaldol mixture with dry DCM (20 mL) and cool to 0°C.

    • Add Et

      
      N (2.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).
      
    • Stir for 30 mins at 0°C, then allow to warm to RT. The elimination of the mesylate is rapid.

  • Workup & Purification:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with DCM (3x). Wash organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Purification: Flash chromatography on silica gel (Eluent: Hexane/EtOAc 95:5).

    • Validation:

      
      H NMR should show characteristic vinyl protons as doublets (trans-coupling 
      
      
      
      Hz) around 7.0-7.5 ppm.

Protocol B: Asymmetric Michael Addition

This protocol describes the addition of dimethyl malonate to (2-nitroethenyl)cyclopropane using a chiral thiourea catalyst.

Materials
  • Acceptor: (2-Nitroethenyl)cyclopropane (0.5 mmol)

  • Donor: Dimethyl malonate (0.6 mmol)

  • Catalyst: Takemoto's Catalyst (or similar bifunctional thiourea) (10 mol%)

  • Solvent: Toluene (anhydrous)

Experimental Workflow
  • Catalyst Loading: In a 2-dram vial equipped with a magnetic stir bar, dissolve the (2-nitroethenyl)cyclopropane (0.5 mmol) and the Thiourea Catalyst (0.05 mmol) in Toluene (1.0 mL).

    • Why Toluene? Non-polar solvents generally enhance the strength of hydrogen bonding interactions critical for stereocontrol.

  • Nucleophile Addition: Add Dimethyl malonate (0.6 mmol) in one portion.

    • Optimization Note: If reaction is sluggish, 1-2 mol% of mild base (e.g., DABCO) can be added, though this may slightly erode ee.

  • Reaction Monitoring: Stir at Room Temperature (20-25°C).

    • PCP: Monitor by TLC. The nitroalkene spot will disappear. Typical time: 12–24 hours.

  • Isolation:

    • Concentrate the reaction mixture directly.

    • Purify via flash chromatography (Hexane/EtOAc 8:2).

Data Analysis & Optimization

The following table summarizes expected trends when optimizing this reaction.

ParameterVariationExpected OutcomeRecommendation
Solvent TolueneHigh ee, Moderate RatePreferred
DCMModerate ee, Fast RateAlternative
MeOHLow ee, Fast RateAvoid (disrupts H-bonds)
Temperature 0°CHigher ee, Slower RateUse if ee < 90%
Stoichiometry 1.5 equiv DonorFaster conversionRecommended

Downstream Application: Synthesis of Pyrrolidines

The Michael adduct contains a


-nitro ketone/ester motif. Reductive cyclization is a powerful method to generate chiral pyrrolidines, which are privileged scaffolds in drug discovery (e.g., DPP-4 inhibitors).

PyrrolidineSynthesis Adduct Michael Adduct (gamma-nitro ester) Reduction Reduction (H2/Raney Ni or Zn/HCl) Adduct->Reduction Nitro -> Amine Cyclization Intramolecular Cyclization Reduction->Cyclization Spontaneous Product Chiral Pyrrolidone/ Pyrrolidine Cyclization->Product -ROH

Figure 2: Cascade transformation of the Michael adduct to chiral heterocycles.

Protocol:

  • Dissolve Michael adduct in MeOH.

  • Add Raney Nickel (approx 50 wt%) or Pd/C (10 wt%).

  • Stir under H

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Filter through Celite. The amine formed in situ attacks the ester/ketone to close the ring, yielding the lactam (pyrrolidone).

References

  • The Henry Reaction (Nitroaldol)

    • Organic Chemistry Portal. Henry Reaction.
    • [Link]

  • Michael Addition Mechanisms

    • RSC Publishing. Green Chemistry - Henry Reaction Kinetics.
    • [Link]

  • Organocatalytic Asymmetric Synthesis

    • Takemoto, Y. et al.
    • [Link] (Note: Generalized reference for thiourea catalysis).

  • Safety Data (Nitro Compounds)

Sources

Method

Diels-Alder reactions of (2-Nitroethenyl)cyclopropane

Application Note: High-Efficiency Diels-Alder Cycloadditions of (2-Nitroethenyl)cyclopropane Executive Summary (2-Nitroethenyl)cyclopropane (also referred to as cyclopropylnitroethylene) represents a unique class of "spr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Diels-Alder Cycloadditions of (2-Nitroethenyl)cyclopropane

Executive Summary

(2-Nitroethenyl)cyclopropane (also referred to as cyclopropylnitroethylene) represents a unique class of "spring-loaded" dienophiles. It combines the strong electron-withdrawing nature of the nitro group—essential for lowering the LUMO energy in Normal Electron Demand Diels-Alder (NEDDA) reactions—with the steric and electronic nuances of the cyclopropyl ring.

This guide provides a validated workflow for:

  • Synthesis: Reliable generation of the dienophile via the Henry Reaction.

  • Cycloaddition: Thermal and Lewis Acid-catalyzed protocols with cyclopentadiene.

  • Stereocontrol: Maximizing endo-selectivity while preserving cyclopropane ring integrity.

Key Application: These protocols are critical for generating functionalized nitro-norbornenes and cyclohexenes, which serve as precursors for conformationally restricted amino acids and alkaloids.

Mechanistic Grounding

The reactivity of (2-nitroethenyl)cyclopropane is governed by Frontier Molecular Orbital (FMO) theory. The nitro group significantly lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid overlap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes (e.g., cyclopentadiene, isoprene).

Critical Challenge: The cyclopropane ring is acid-sensitive. Strong Lewis acids (e.g.,


, 

) or excessive heat can trigger ring-opening or rearrangement (cyclopropyl-allyl rearrangement). Therefore, the protocols below prioritize conditions that maintain the three-membered ring.

Protocol 1: Substrate Synthesis (The Henry Route)

Since (2-nitroethenyl)cyclopropane is unstable over long storage periods (prone to polymerization), it is best synthesized de novo or stored at -20°C under inert atmosphere.

Workflow Diagram

HenrySynthesis cluster_QC QC Checkpoint Aldehyde Cyclopropanecarboxaldehyde Intermediate β-Nitroalcohol (Intermediate) Aldehyde->Intermediate NaOH, MeOH 0°C to RT, 2h Nitroalkane Nitromethane (Solvent/Reagent) Nitroalkane->Intermediate Product (2-Nitroethenyl)cyclopropane (Dienophile) Intermediate->Product MsCl, Et3N CH2Cl2, -10°C (Dehydration) QC 1H NMR: Olefinic protons ~7.0-7.5 ppm (trans) Product->QC

Figure 1: Two-step synthesis of the dienophile via Henry condensation and mesylate-mediated dehydration.

Step-by-Step Procedure

Step A: The Henry Reaction (Nitroaldol) [1]

  • Setup: Charge a round-bottom flask with Methanol (0.5 M concentration relative to aldehyde).

  • Reagents: Add Cyclopropanecarboxaldehyde (1.0 equiv) and Nitromethane (1.5 equiv).

  • Catalysis: Cool to 0°C. Dropwise add aqueous NaOH (1.0 M, catalytic amount ~10 mol%) or use a mild base like Amberlyst A-21 if acid-sensitivity is a major concern later.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Neutralize with dilute HCl (carefully, to pH 7). Extract with EtOAc. The product is the

    
    -nitroalcohol.[1][2]
    

Step B: Dehydration to Nitroalkene

  • Activation: Dissolve the crude nitroalcohol in dry

    
     (DCM). Add 
    
    
    
    (2.5 equiv).[3] Cool to -10°C.
  • Elimination: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. The mesylate forms and eliminates in situ.

  • Purification: Wash with water, brine, dry over

    
    . Flash chromatography (Silica, Hexane/EtOAc) yields the yellow oil: (2-nitroethenyl)cyclopropane.
    

Protocol 2: Thermal Diels-Alder Reaction

This is the baseline method. It is atom-economical and requires no metal catalysts, reducing purification burden.

  • Substrate: (2-Nitroethenyl)cyclopropane (1.0 equiv).

  • Diene: Cyclopentadiene (Freshly cracked, 3-5 equiv).

  • Solvent: Toluene (or solvent-free).

Procedure:

  • Dissolve the dienophile in minimal Toluene.

  • Add freshly cracked Cyclopentadiene (CP) slowly at 0°C.

    • Note: CP dimerizes at RT. Fresh cracking is non-negotiable for yield.

  • Stir at ambient temperature (20-25°C) for 12–24 hours.

    • Optimization: If reaction is slow, heat to 40°C. Do not exceed 60°C to prevent retro-Diels-Alder or cyclopropane ring opening.

  • Workup: Concentrate in vacuo to remove excess CP and solvent.

  • Yield: Expect quantitative conversion. The product is a mixture of endo and exo isomers (typically 80:20 to 90:10 favoring endo).

Protocol 3: Lewis Acid-Catalyzed Cycloaddition

Use this protocol when high stereoselectivity (endo > 95:5) is required or if the thermal reaction is sluggish.

Catalyst Selection:

  • Avoid:

    
    , 
    
    
    
    (Too harsh; risk of ring opening).
  • Recommended:

    
    , 
    
    
    
    , or
    
    
    (TADDOL-titanium for enantioselective).
Stereoselectivity Pathway

Stereoselectivity Reactants Reactants: Nitroalkene + Cyclopentadiene TS_Endo Endo Transition State (Nitro group under the ring) Secondary Orbital Overlap Reactants->TS_Endo Lewis Acid Acceleration TS_Exo Exo Transition State (Nitro group away from ring) Sterically favored, electronically disfavored Reactants->TS_Exo Prod_Endo Endo-Product (Major) Kinetic Control TS_Endo->Prod_Endo Fast Prod_Exo Exo-Product (Minor) Thermodynamic Control TS_Exo->Prod_Exo Slow

Figure 2: Kinetic preference for the Endo isomer enhanced by Lewis Acid catalysis.

Procedure:

  • Complexation: Under Argon, dissolve (2-nitroethenyl)cyclopropane (1.0 equiv) and

    
     (0.2 equiv) in dry DCM. Stir for 15 mins at -78°C or 0°C (depending on catalyst activity).
    
  • Addition: Add Cyclopentadiene (2.0 equiv) dropwise.

  • Monitoring: The Lewis Acid coordinates to the nitro group oxygens, lowering the LUMO further and increasing the endo preference via secondary orbital interactions.[4]

  • Quench: Add saturated

    
    .
    
  • Purification: Flash chromatography.

Data Summary & Troubleshooting

Table 1: Comparative Methodologies

ParameterThermal MethodLewis Acid (

)
Temperature 25°C0°C to -20°C
Time 12–24 Hours2–6 Hours
Yield 85–95%90–98%
Endo:Exo Ratio ~85:15>95:5
Risk Profile Low (Slow)Medium (Moisture sensitive)

Troubleshooting Guide:

  • Issue: Loss of Cyclopropane Ring.

    • Cause: Acid too strong or temperature too high (>80°C).

    • Fix: Switch to thermal conditions or use Eu(fod)3 (mild lanthanide catalyst).

  • Issue: Polymerization of Dienophile.

    • Cause: Basic impurities or storage at RT.

    • Fix: Add a radical inhibitor (BHT) if storing; use immediately after synthesis.

  • Issue: Low Endo Selectivity.

    • Cause: Reaction temperature too high (thermodynamic equilibration).

    • Fix: Lower temperature and increase reaction time.

References

  • Henry Reaction & Nitroalkene Synthesis

    • Ballini, R., et al. "Nitroalkanes and Ethyl Glyoxalate as Common Precursors for the Synthesis of Both β-Nitro-α-Hydroxy Esters and α,β-Unsaturated α′-Nitro Esters." Tetrahedron, 2001.[3]

    • Context: Establishes the base-catalyzed condensation protocols (Henry reaction) vital for Step 1.
  • Diels-Alder Mechanism & Selectivity

    • "Diels–Alder reaction."[4][5][6][7][8][9][10][11] Wikipedia, The Free Encyclopedia.

    • Context: General mechanistic overview of Endo/Exo selectivity and secondary orbital interactions.
    • [5]

  • Lewis Acid Catalysis in DA Reactions

    • Yamabe, S., et al. "Fine Tuning [4 + 2] and [2 + 4] Diels-Alder Reactions Catalyzed by Lewis Acids."[7] Journal of the American Chemical Society, 2000/2007.

    • Context: Theoretical and practical basis for Lewis Acid acceler
  • Nitroalkene Reactivity Reviews

    • Berner, O. M., et al. "Asymmetric Michael additions to nitroalkenes." European Journal of Organic Chemistry, 2002. (Relevant for general nitroalkene handling).
    • Context: While focused on Michael addition, this review provides crucial data on the stability and handling of sensitive nitroalkenes.

Sources

Application

The Strategic Conversion of (2-Nitroethenyl)cyclopropane to Aminocyclopropanes: A Guide for Medicinal Chemists

Introduction: The Rising Prominence of the Cyclopropane Motif in Drug Discovery In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a privileged scaffold. Its inherent three-dimensionalit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Cyclopropane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a privileged scaffold. Its inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, including enhanced metabolic stability, improved binding affinity to biological targets, and the generation of novel chemical entities.[1] Aminocyclopropanes, in particular, serve as versatile building blocks for a wide array of high-value nitrogen-containing compounds.[2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic conversion of (2-nitroethenyl)cyclopropane to the corresponding aminocyclopropanes, a key transformation for accessing these valuable motifs.

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis, especially within the pharmaceutical industry.[3] The resulting amines are crucial intermediates for constructing more complex molecular architectures. This guide will delve into the primary methodologies for this conversion, focusing on catalytic hydrogenation, metal-mediated reductions, and hydride reductions. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Synthetic Strategies: A Comparative Overview

The reduction of the conjugated nitroalkene system in (2-nitroethenyl)cyclopropane to the saturated amine, 2-cyclopropylethylamine, can be achieved through several robust methods. The choice of method is critical and depends on factors such as functional group tolerance, desired chemoselectivity, scalability, safety, and cost.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is frequently the method of choice for the reduction of both aromatic and aliphatic nitro groups due to its high efficiency and clean reaction profiles.[4] For the conversion of (2-nitroethenyl)cyclopropane, this method simultaneously reduces the carbon-carbon double bond and the nitro group.

Mechanism of Action: The reaction proceeds via a heterogeneous catalysis mechanism. In the presence of a metal catalyst, typically palladium on carbon (Pd/C), the H-H bond of molecular hydrogen cleaves, and the hydrogen atoms attach to the metal surface.[5] The (2-nitroethenyl)cyclopropane also adsorbs onto the catalyst surface, facilitating the sequential transfer of hydrogen atoms to the double bond and the nitro group, ultimately yielding the saturated amine.[5]

Key Considerations:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[4]

  • Solvent: Protic solvents like ethanol or methanol are generally preferred as they can accelerate the hydrogenation rate.[6][7]

  • Pressure and Temperature: The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to higher pressures (e.g., 50 psi) to increase the reaction rate.[3] The reaction is usually conducted at room temperature.

  • Safety: Pd/C is flammable, especially when dry and in the presence of solvents and hydrogen.[7] Proper handling procedures, such as performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) before introducing hydrogen, are crucial.[7]

Metal-Mediated Reductions: A Classical and Cost-Effective Approach

The use of metals like iron (Fe) or zinc (Zn) in acidic media provides a mild and often more chemoselective method for reducing nitro groups.[4] This approach is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Mechanism of Action: The reduction with metals such as iron or zinc in the presence of an acid (e.g., HCl or acetic acid) proceeds through a series of single electron transfers from the metal to the nitro group. The resulting radical anion is then protonated by the acid, and this process is repeated until the amine is formed.

Key Considerations:

  • Reagent Stoichiometry: These reactions typically require a stoichiometric excess of the metal.

  • Acidic Conditions: The presence of an acid is essential for the reaction to proceed. The choice of acid can influence the reaction rate and selectivity.

  • Work-up: The work-up procedure involves removing the metal salts, which can sometimes be tedious.

  • Selectivity: This method can sometimes be more selective than catalytic hydrogenation, preserving other reducible functional groups.

Hydride Reductions: A Powerful but Less Selective Option

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing a wide range of functional groups, including nitroalkenes.[8]

Mechanism of Action: LiAlH4 acts as a source of hydride ions (H-). The reduction of nitroalkenes with LiAlH4 involves the nucleophilic addition of hydride to the carbon-carbon double bond and subsequent reduction of the nitro group.

Key Considerations:

  • Reactivity: LiAlH4 is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions.

  • Selectivity: It is a non-selective reducing agent and will reduce many other functional groups, which can be a limitation in complex molecules.

  • Work-up: The work-up of LiAlH4 reactions requires careful quenching to manage the evolution of hydrogen gas.

  • Cyclopropane Ring Stability: While cyclopropane rings are generally stable to LiAlH4, highly strained or activated cyclopropanes could potentially undergo ring-opening.[4] However, for a simple substrate like (2-nitroethenyl)cyclopropane, this is less likely.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and safety precautions.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of (2-nitroethenyl)cyclopropane to 2-cyclopropylethylamine using hydrogen gas and a palladium catalyst.

Materials:

  • (2-Nitroethenyl)cyclopropane

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite®

  • Argon or Nitrogen gas

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve (2-nitroethenyl)cyclopropane (1.0 eq) in ethanol.

  • CAUTION: Pd/C is flammable. Under a gentle stream of argon or nitrogen, carefully add 10% Pd/C (5-10 mol%).[7]

  • Seal the reaction vessel and purge with nitrogen or argon gas, followed by carefully purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclopropylethylamine. The product can be further purified by distillation or column chromatography.

Workflow for Catalytic Hydrogenation:

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve (2-Nitroethenyl)cyclopropane in Ethanol B Add 10% Pd/C under Inert Gas A->B C Seal Vessel and Purge B->C D Pressurize with H2 (50 psi) C->D E Stir at Room Temperature (4-6 h) D->E F Monitor Reaction (TLC/LC-MS) E->F G Vent H2 and Purge with Inert Gas F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for the catalytic hydrogenation of (2-nitroethenyl)cyclopropane.

Protocol 2: Metal-Mediated Reduction using Iron in Hydrochloric Acid

This protocol provides a cost-effective alternative to catalytic hydrogenation for the synthesis of 2-cyclopropylethylamine.

Materials:

  • (2-Nitroethenyl)cyclopropane

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (2-nitroethenyl)cyclopropane (1.0 eq) and a mixture of ethanol and water.

  • Add iron powder (5-10 eq).

  • Heat the mixture to reflux and then add concentrated HCl dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the excess iron.

  • Make the filtrate basic by the addition of a NaOH solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyclopropylethylamine.

  • The product can be purified by distillation or column chromatography.

Data Presentation: Comparative Analysis of Reduction Methods

MethodReagentsSolventTemperatureTime (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, 10% Pd/CEthanolRoom Temp.4-6>90High yield, clean reactionFlammable catalyst, requires pressure equipment
Metal-Mediated Reduction Fe, HClEthanol/WaterReflux2-480-90Cost-effective, good for scale-upStoichiometric metal waste, acidic conditions
Hydride Reduction LiAlH₄THFReflux2-4VariablePowerful reducing agentHighly reactive, poor selectivity, hazardous work-up

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Mechanism and Stereochemistry

The reduction of (2-nitroethenyl)cyclopropane to 2-cyclopropylethylamine involves the reduction of both the alkene and the nitro group.

Reaction Pathway:

A (2-Nitroethenyl)cyclopropane B Nitroso Intermediate A->B [H] C Hydroxylamine Intermediate B->C [H] D 2-Cyclopropylethylamine C->D [H]

Caption: Simplified reaction pathway for the reduction of the nitro group.

The stereochemical outcome of the reaction is an important consideration, especially when starting with a chiral substituted (2-nitroethenyl)cyclopropane. Catalytic hydrogenation typically proceeds via syn-addition of hydrogen across the double bond.[5] The stereoselectivity of the reduction of the nitro group is generally less of a concern as it leads to a primary amine. For chiral substrates, it is crucial to analyze the product mixture to determine the diastereomeric ratio.

Potential Side Reactions: The Integrity of the Cyclopropane Ring

A key concern during the chemical manipulation of cyclopropane-containing molecules is the potential for ring-opening, driven by the release of ring strain.[9] Under the relatively mild conditions of catalytic hydrogenation and metal-mediated reductions, the cyclopropane ring in (2-nitroethenyl)cyclopropane is generally expected to remain intact. However, highly acidic or strongly reducing conditions, or the presence of certain transition metal catalysts, could potentially lead to hydrocracking or isomerization of the cyclopropane ring.[2][10] It is therefore essential to carefully control the reaction conditions and to analyze the product for any signs of ring-opened byproducts.

Conclusion

The conversion of (2-nitroethenyl)cyclopropane to aminocyclopropanes is a valuable transformation for accessing important building blocks in drug discovery. This guide has provided a comprehensive overview of the key synthetic methodologies, complete with detailed protocols and an analysis of their respective advantages and disadvantages. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently and safely synthesize these valuable aminocyclopropane derivatives, paving the way for the development of novel therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from a relevant chemical supplier's website.
  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Yuan, Z., et al. (2026, January 7). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Fenix Chemical.
  • Waser, J., et al. (2022, August 8).
  • Ursinus College Digital Commons. (2016, April 25). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • WordPress. (2026, January 23). Stoichiometric Zn or Fe Metal Reduction. Retrieved from a relevant organic chemistry resource blog.
  • ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved from [Link]

  • Google Patents. (2021, December 23). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis and applications of nitrogen substituted donor–acceptor cyclopropanes (N-DACs) in the divergent synthesis of azacycles. Organic & Biomolecular Chemistry.
  • YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]...

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry.
  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
  • Scilit. (1968, December 30). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • PubMed. (1993, December). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Retrieved from [Link]

  • ResearchGate. (2005). Nitrocyclopropanes: Synthesis and properties. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2-Nitroethenyl)cyclopropane Synthesis

Subject: Yield Improvement & Troubleshooting for Beta-Cyclopropyl-Beta-Nitroethylene Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of (2-nitroeth...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting for Beta-Cyclopropyl-Beta-Nitroethylene Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (2-nitroethenyl)cyclopropane (also known as 1-cyclopropyl-2-nitroethylene) presents a unique challenge: balancing the reversibility of the Henry reaction against the fragility of the cyclopropane ring. Standard conditions often lead to ring opening (acid-catalyzed) or polymerization (base/heat-induced), capping yields at 50-60%.

This guide provides an Optimized Two-Step Protocol designed to boost isolated yields to >80% by decoupling the condensation and dehydration steps. We also provide a "Robust One-Pot" alternative for rapid screening.

Module 1: Optimized Experimental Protocols

Protocol A: The High-Yield Two-Step Method (Recommended)

Best for: Maximum yield, scale-up, and high purity.

Rationale: The cyclopropane ring is strained (~27.5 kcal/mol). High temperatures and strong acids used in standard "one-pot" dehydrations often trigger ring-opening or polymerization. This method uses mild conditions to isolate the intermediate alcohol, then chemically dehydrates it.

Step 1: The Henry Condensation (Formation of Nitroalcohol) [1][2][3]
  • Reagents: Cyclopropanecarbaldehyde (1.0 equiv), Nitromethane (5.0 equiv), NaOH (0.1 equiv, catalytic), Ethanol (Solvent).

  • Procedure:

    • Dissolve aldehyde in Ethanol (5 mL/mmol) and cool to 0°C .

    • Add Nitromethane.[2][3][4][5][6]

    • Add NaOH (aq, 10M) dropwise. Crucial: Keep temp <10°C to prevent side reactions.

    • Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 2 hours.

    • Quench: Neutralize carefully with dilute Acetic Acid to pH 7.

    • Workup: Evaporate excess nitromethane/ethanol. Extract with EtOAc.

  • Checkpoint: You should obtain 1-cyclopropyl-2-nitroethanol (often a pale yellow oil). Do not distill. Proceed immediately to Step 2.

Step 2: Chemical Dehydration (Mesylation/Elimination)
  • Reagents: Crude Nitroalcohol (from Step 1), Methanesulfonyl Chloride (MsCl, 1.2 equiv), Triethylamine (Et3N, 2.5 equiv), DCM (Solvent).

  • Procedure:

    • Dissolve crude nitroalcohol in anhydrous DCM (10 mL/mmol) under Nitrogen.

    • Cool to -10°C (Ice/Salt bath).

    • Add MsCl dropwise. Stir for 15 mins.

    • Add Et3N dropwise. Note: A precipitate (Et3N·HCl) will form immediately.

    • Stir at -10°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Workup: Wash with cold water, then brine. Dry over Na2SO4.

  • Purification: Flash chromatography on Neutralized Silica (See Module 3).

Protocol B: The Robust One-Pot Method

Best for: Rapid screening, small scale (<500mg).

  • Reagents: Cyclopropanecarbaldehyde (1.0 equiv), Nitromethane (5-10 equiv), Ammonium Acetate (0.5 equiv).

  • Procedure:

    • Mix reagents in a sealed tube (solvent-free or in Acetic Acid).

    • Sonication: Sonicate at 40-50°C for 3-5 hours. Note: Sonication often improves conversion vs. reflux for sensitive substrates.

    • Workup: Dilute with water, extract with DCM.

  • Yield Expectation: 50-65%. (Losses due to thermal polymerization are common here).

Module 2: Troubleshooting Guide (Root Cause Analysis)

Visual Decision Tree: Diagnosing Failure

Troubleshooting Start Issue Encountered LowYield Low Yield (<40%) Start->LowYield Gooey Product is Gooey/Polymer Start->Gooey RedColor Deep Red/Brown Color Start->RedColor CheckTLC Check TLC of Crude LowYield->CheckTLC SilicaCheck Did you use Acidic Silica? Gooey->SilicaCheck BaseCheck Excess Base? RedColor->BaseCheck SM_Left Starting Material Remains CheckTLC->SM_Left Yes Reversibility Cause: Retro-Henry Reaction Fix: Remove water or increase Nitromethane excess SM_Left->Reversibility Polymer Cause: Acid-Catalyzed Polymerization Fix: Use Neutralized Silica (1% Et3N) SilicaCheck->Polymer Yes Oligomer Cause: Michael Addition (Polymerization) Fix: Quench base at 0°C BaseCheck->Oligomer Yes

Figure 1: Diagnostic flowchart for common synthesis failures.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Conversion Retro-Henry Reaction: The reaction is reversible. Water accumulation pushes equilibrium back to the aldehyde.Action: Use molecular sieves (4Å) in the reaction mixture or use a large excess of Nitromethane (which acts as both reactant and solvent).
Product Solidifies/Gums Polymerization: Nitroalkenes are electron-deficient and prone to anionic polymerization initiated by base residues.Action: Ensure the crude is slightly acidic/neutral (pH 6-7) before concentration. Never heat the neat product >40°C.
Ring Opening Acid Sensitivity: Strong acids (HCl, H2SO4) or high heat open the cyclopropane ring.Action: Switch to Protocol A (MsCl/Et3N). Avoid refluxing in Acetic Acid if yield is dropping.
Smearing on TLC Decomposition on Silica: The nitroalkene degrades on the acidic surface of standard silica gel.Action: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column.

Module 3: Purification & Stability

The "Neutralized Silica" Protocol

Standard silica gel is slightly acidic (pH 6-6.5), which is sufficient to degrade (2-nitroethenyl)cyclopropane.

  • Slurry Preparation: Mix Silica Gel (230-400 mesh) with the eluent (e.g., 10% EtOAc/Hexanes).

  • Neutralization: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of eluent without Et3N to remove excess base (leaving the silica surface deactivated).

  • Loading: Load your crude sample. Elute rapidly.

Storage Recommendations
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Oxygen can induce radical polymerization).

  • Stabilizer: If storing for >1 week, consider adding trace BHT (Butylated hydroxytoluene) as a radical inhibitor, though this must be removed before subsequent reactions.

Frequently Asked Questions (FAQ)

Q: Can I distill the product to purify it? A: Proceed with extreme caution. While (2-nitroethenyl)cyclopropane can be distilled under high vacuum (<1 mmHg), the heat required often triggers explosive polymerization or ring opening. We strongly recommend crystallization (from cold Ethanol/Hexane) or Flash Chromatography over distillation.

Q: Why is my product dark red/brown? A: This indicates the formation of poly-nitroalkenes via Michael addition. This usually happens if the reaction mixture was heated too long in the presence of base, or if the base wasn't fully quenched before concentration.

Q: Can I use Potassium Carbonate (K2CO3) instead of NaOH? A: Yes, K2CO3 is milder and often preferred for the Henry step (Step 1 of Protocol A). It reduces the risk of Cannizzaro side reactions, though the reaction rate may be slower.

Q: Is the intermediate nitroalcohol stable? A: It is relatively stable at room temperature but can revert to the aldehyde (Retro-Henry) if treated with base and water. Process it into the alkene (Step 2) within 24 hours for best results.

References

  • Henry Reaction Mechanism & Reversibility

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.

  • Dehydration Strategies (MsCl/Et3N)
  • Cyclopropane Sensitivity & Synthesis

    • Organic Syntheses, Coll.[4] Vol. 6, p.312 (1988); Vol. 52, p.132 (1972). "Cyclopropanecarboxaldehyde".

  • Polymerization of Nitroalkenes

    • Barrett, A. G. M., & Graboski, G. G. (1986). "Conjugated Nitroalkenes: Versatile Intermediates in Organic Synthesis." Chemical Reviews, 86(5), 751-762.

(Note: While specific URLs for older papers may require institutional access, the citations provided are standard authoritative texts in the field.)

Sources

Optimization

Technical Support Center: (2-Nitroethenyl)cyclopropane Purification

Ticket ID: #NC-CP-002 Status: Open Subject: Troubleshooting purification, stability, and isolation of (2-Nitroethenyl)cyclopropane Assigned Specialist: Senior Application Scientist, Chemical Process Group Introduction We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NC-CP-002 Status: Open Subject: Troubleshooting purification, stability, and isolation of (2-Nitroethenyl)cyclopropane Assigned Specialist: Senior Application Scientist, Chemical Process Group

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of (2-Nitroethenyl)cyclopropane (via the Henry reaction of cyclopropanecarboxaldehyde and nitromethane) has resulted in a crude mixture that is degrading during isolation.

This molecule presents a "perfect storm" of purification challenges:

  • The Nitroalkene Moiety: A potent Michael acceptor prone to polymerization on acidic surfaces (like silica).

  • The Cyclopropane Ring: Possesses significant ring strain (~27.5 kcal/mol), making it sensitive to strong acids or radical conditions.

  • Thermal Instability: Nitro compounds carry explosion risks upon heating, precluding standard distillation.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Chromatography Troubleshooting

Issue: "My product decomposes or streaks on the silica column."

Diagnosis: Standard silica gel (SiO₂) is slightly acidic (pH 4–5). The surface hydroxyl groups act as Brønsted acids, catalyzing the polymerization of the electron-deficient nitroalkene or facilitating the hydrolysis of the nitrovinyl group back to the aldehyde and nitroalkane.

The Fix: Passivated (Buffered) Silica Gel You must neutralize the acidic sites on the silica gel before introducing your compound.

Protocol: Preparation of Et₃N-Buffered Silica

  • Slurry Preparation: Prepare a slurry of silica gel in your eluent (e.g., Hexanes/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 0.5% Et₃N.

  • Loading: Load your crude material.

  • Elution: Run the column with eluent containing 0.5% Et₃N.

Self-Validating Check:

  • TLC Spot Analysis: Run a TLC of your crude.[1] If the spot is "teardrop" shaped or has a trail, your stationary phase is too acidic. Repeat the TLC with a plate that has been dipped in 5% Et₃N/Hexanes and dried. If the spot tightens into a distinct circle, the buffering protocol will work.

Visualization: The Silica Degradation Mechanism

SilicaDegradation Silica Acidic Silica Surface (Si-OH) Adsorption H-Bonding/Activation Silica->Adsorption Contact Nitroalkene (2-Nitroethenyl) cyclopropane Nitroalkene->Adsorption Polymer Oligomers/Polymers (Brown Band on Column) Adsorption->Polymer Michael Addition (Intermolecular) Hydrolysis Hydrolysis Products (Aldehyde + Nitromethane) Adsorption->Hydrolysis Trace H2O

Figure 1: Mechanism of nitroalkene degradation on non-passivated silica gel.

Module 2: Thermal Purification (Distillation vs. Recrystallization)

Issue: "Should I distill or recrystallize? The crude is a slushy solid."

Diagnosis: (2-Nitroethenyl)cyclopropane exists as E (trans) and Z (cis) isomers. The E-isomer is generally a low-melting solid (mp ~48-50°C), while the Z-isomer or mixtures may appear as oils. Thermal stress from distillation can trigger rapid decomposition or energetic events due to the nitro group.

Decision Matrix:

FeatureRecrystallizationVacuum Distillation
State Preferred for solids/slurriesPreferred for oils
Purity Potential High (>98% E-isomer)Moderate (Isomers co-distill)
Risk LowHigh (Explosion hazard)
Yield Lower (Mother liquor losses)Higher

Protocol A: Low-Temperature Recrystallization (Recommended) Target: E-isomer isolation.

  • Solvent: Use boiling Ethanol (EtOH) or an IPA/Hexane mixture.

  • Dissolution: Dissolve crude solid in minimum hot solvent (<60°C).

  • Cooling: Allow to cool to RT, then place in a -20°C freezer overnight.

  • Filtration: Filter quickly on a cold Buchner funnel. The E-isomer crystallizes as pale yellow needles.

Protocol B: High-Vacuum Kugelrohr Distillation (If Oil) Target: Isomer mixture or oil purification.

  • Vacuum: Must be <0.5 mmHg.

  • Temperature: Do NOT exceed bath temperature of 80-90°C.

  • Safety: Use a blast shield. Nitroalkenes can decompose exothermically.

  • Collection: The product will distill as a pale yellow oil that may solidify in the receiver.

Module 3: Chemical Impurities (The Henry Reaction Residue)

Issue: "I have unreacted aldehyde and a 'wet' alcohol intermediate."

Diagnosis: The synthesis involves two steps: (1) Henry reaction (Aldehyde + Nitromethane → Nitroalcohol) and (2) Dehydration (Nitroalcohol → Nitroalkene).[2] Common impurities are the unreacted cyclopropanecarboxaldehyde or the intermediate nitroalcohol if dehydration was incomplete.

Troubleshooting Guide:

Q: How do I remove unreacted aldehyde without a column? A: Bisulfite Wash.

  • Dissolve crude in Diethyl Ether or Ethyl Acetate.

  • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Mechanism: The aldehyde forms a water-soluble bisulfite adduct; the nitroalkene does not.

  • Separate layers, dry organic phase over MgSO₄.

Q: The product is wet/oily. Is it the nitroalcohol? A: Check the NMR.

  • Nitroalkene: Look for vinyl protons (doublets, usually 6.5–7.5 ppm, large coupling constant ~13Hz for E).

  • Nitroalcohol:[3][2][4][5] Look for a multiplet at 4.0–4.5 ppm (CH-OH) and a broad OH singlet.

  • Fix: If nitroalcohol remains, treat the crude with Methanesulfonyl chloride (MsCl) and Et₃N in CH₂Cl₂ at 0°C to force dehydration.

Workflow Visualization

Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture StateCheck Physical State at 25°C? Crude->StateCheck Solid Solid / Slush StateCheck->Solid High E-isomer Oil Oil StateCheck->Oil Z-isomer/Impure Recryst Recrystallization (EtOH or IPA/Hex) Solid->Recryst Preferred Column Column Chromatography Solid->Column If purity low Distill Vacuum Distillation (<0.5 mmHg, <90°C) Oil->Distill Large Scale Oil->Column Small Scale Buffered Use 1% Et3N Buffered Silica Column->Buffered Required Standard Standard Silica Column->Standard Avoid Fail Polymerization/Loss Standard->Fail

Figure 2: Decision logic for isolating (2-Nitroethenyl)cyclopropane.

References

  • Ballini, R., et al. "Green synthetic routes to nitroalkenes." Green Chemistry, 2008.[6]

  • BenchChem Technical Repository. "Managing the stability of nitroalkenes during workup and purification." BenchChem Support Guides, 2025.

  • Frontier, A. "Purification by Crystallization."[1] University of Rochester Laboratory Manual.

  • Sciencemadness Wiki. "Nitroaldol reaction (Henry Reaction) & Dehydration."

  • Nair, V., et al. "Nitroalkenes in organic synthesis." Tetrahedron, 2001. (Standard reference for Michael acceptor behavior of nitroalkenes).

Disclaimer: This guide is for research purposes only. (2-Nitroethenyl)cyclopropane is a potentially energetic material. Always perform a Differential Scanning Calorimetry (DSC) test before heating bulk quantities.

Sources

Troubleshooting

Technical Support Center: MIRC Reactions of Nitroalkenes

Status: Operational Agent: Senior Application Scientist Ticket Subject: Troubleshooting Michael-Initiated Ring Closure (MIRC) with Nitroalkenes Welcome to the MIRC Technical Support Hub. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Troubleshooting Michael-Initiated Ring Closure (MIRC) with Nitroalkenes

Welcome to the MIRC Technical Support Hub.

You are likely here because your cascade reaction is stalling, polymerizing, or yielding racemic mixtures. The Michael-Initiated Ring Closure (MIRC) of nitroalkenes is a powerful tool for generating functionalized carbocycles (often cyclopropanes) and heterocycles. However, the nitro group is a "double-edged sword"—its strong electron-withdrawing nature activates the alkene for nucleophilic attack but also stabilizes leaving groups that can lead to unwanted elimination or polymerization.

This guide is structured to diagnose your specific failure mode.

Module 1: Reactivity & Kinetics (The "Stalling" Engine)

Q: My reaction initiates but stalls at ~60% conversion. Adding more catalyst doesn't help. Why?

A: You are likely fighting the Retro-Michael equilibrium. Unlike standard alkylations, the addition of nucleophiles to nitroalkenes is often reversible. The intermediate nitronate is stable, but if the subsequent ring closure (the "closure" step of MIRC) is slower than the reverse reaction, the equilibrium will shift back to starting materials.

  • Diagnosis: Check if your "stalled" mixture contains the starting nitroalkene and nucleophile in a ratio that doesn't change over time.

  • The Fix:

    • Accelerate the Ring Closure: The ring closure is an intramolecular

      
       substitution. Ensure your leaving group (LG) on the nucleophile is sufficient (e.g., Br > Cl).
      
    • Concentration: MIRC is bimolecular in the first step but unimolecular in the second. Increasing concentration favors the bimolecular forward Michael addition, pushing the equilibrium toward the intermediate.

    • Temperature: Lower temperatures often favor the Michael adduct (enthalpically driven), while higher temperatures favor the retro-reaction (entropically driven). However, ring closure needs energy. Protocol adjustment: Run the Michael addition at

      
       to 
      
      
      
      , then warm to RT to force cyclization.

Q: I see a new spot on TLC that isn't product or starting material, and it doesn't move off the baseline.

A: You have triggered Anionic Polymerization. Nitroalkenes are excellent monomers for anionic polymerization. If your nucleophile is too basic or if the reaction mixture is too concentrated without sufficient proton sources (for non-MIRC Michael additions), the nitronate intermediate attacks another molecule of nitroalkene instead of closing the ring.

  • The Fix:

    • Dilution: High concentration favors intermolecular polymerization over intramolecular ring closure. Keep concentration

      
      .
      
    • Acidity: If using organocatalysts (e.g., thioureas), ensure the catalyst loading is sufficient to "chaperone" the nitronate via H-bonding, preventing it from acting as a loose naked anion [1].

Module 2: Stereochemical Integrity (The "GPS")

Q: I am using a chiral thiourea catalyst, but my enantiomeric excess (ee) is < 20%.

A: The "Background Reaction" is outcompeting your catalyst. Nitroalkenes are so electrophilic that they can react with nucleophiles even without a catalyst, especially in polar solvents. If the uncatalyzed background rate is high, your chiral catalyst is merely a spectator.

  • Validation Test: Run a control reaction with no catalyst. If you get >5% yield in the same timeframe, your stereocontrol is compromised.

  • The Fix:

    • Lower Temperature: The catalytic pathway usually has a lower activation energy than the background reaction. Cooling to

      
       or 
      
      
      
      suppresses the background rate more than the catalyzed rate.
    • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which stabilize naked anions and accelerate the background reaction. Use non-polar solvents (Toluene,

      
      , or ethers) to enforce tight ion-pairing with your catalyst [2].
      

Q: My diastereoselectivity (dr) is poor (mixture of cis/trans or endo/exo).

A: The nitronate intermediate is equilibrating. The stereochemistry is often determined during the initial Michael addition. However, if the ring closure is slow, the intermediate nitronate can epimerize.

  • The Fix: Use a "Domino" strategy where the leaving group is highly labile (e.g.,

    
    -bromomalonates). Fast ring closure "freezes" the stereochemistry established in the Michael addition step [3].
    
Module 3: Stability & Side Reactions (The "Hull")

Q: I obtained the product, but it decomposes during silica gel chromatography.

A: Nitrocyclopropanes and nitro-heterocycles are acid-sensitive. The strain of a cyclopropane ring combined with the electron-withdrawing nitro group makes the system fragile. Silica gel is slightly acidic and can trigger ring opening or Nef-type reactions.

  • The Fix:

    • Neutralize: Pre-treat your silica gel with 1%

      
       in hexanes.
      
    • Fast Filtration: Use a short plug of neutral alumina instead of a long silica column.

Q: Instead of a cyclopropane, I isolated a diene (elimination product).

A: You triggered


 Elimination. 
If the ring closure is slow and there is a proton available 

to the nitro group, the base can eliminate nitrous acid (

), restoring conjugation to form a diene.
  • The Fix: Use a non-nucleophilic base that is just strong enough to deprotonate the nucleophile but weak enough to avoid deprotonating the nitronate position. Carbonate bases (

    
    , 
    
    
    
    ) are often superior to amine bases for this reason.
Visualizing the Pathway & Troubleshooting Logic

The following diagrams illustrate the competing pathways in MIRC reactions and a logic tree for troubleshooting.

MIRC_Pathways Start Nitroalkene + Nucleophile-LG MA_TS Michael Addition (Transition State) Start->MA_TS k1 (Catalyst) Nitronate Nitronate Intermediate MA_TS->Nitronate Product Cyclized Product (MIRC Success) Nitronate->Product Ring Closure (k2) Fast k2 is critical Retro Starting Materials (Reversibility) Nitronate->Retro Retro-Michael (High Temp) Polymer Polymerization (Side Reaction) Nitronate->Polymer High Conc. Basic cond. Elim Diene (HNO2 Elim) (Side Reaction) Nitronate->Elim Slow Closure Beta-H present

Figure 1: Kinetic pathways in MIRC reactions.[1][2][3] Success depends on


 and 

.

Troubleshooting_Tree Problem Identify Primary Failure LowYield Low Yield / Stalling Problem->LowYield LowSelectivity Low ee / dr Problem->LowSelectivity Decomp Decomposition Problem->Decomp CheckSM Is SM remaining? LowYield->CheckSM BackRxn Run Control w/o Catalyst LowSelectivity->BackRxn AcidSens Acid Sensitive Product: Neutralize Silica, Use Alumina Decomp->AcidSens Rev Reversibility Issue: Lower Temp, Increase Conc. CheckSM->Rev Yes (Equilibrium) Poly Polymerization: Dilute (<0.1M), Check Catalyst CheckSM->Poly No (Baseline spots) Solvent Background too fast: Switch to Toluene/DCM, Lower Temp BackRxn->Solvent Control yields product CatAgg Catalyst Aggregation: Add thiourea or change catalyst class BackRxn->CatAgg Control is clean

Figure 2: Decision tree for diagnosing MIRC reaction failures.

Standard Operating Procedure (SOP)

Protocol: Asymmetric Cyclopropanation of


-Nitrostyrene
Target:  High dr/ee Nitrocyclopropanes
Reference Basis:  Adapted from Lattanzi et al. [4] and Sibi et al. [5].
1. Reagents & Setup
  • Substrate: trans-

    
    -Nitrostyrene (1.0 equiv, 0.5 mmol).
    
  • Nucleophile: Diethyl bromomalonate (1.2 equiv).

  • Catalyst: Bifunctional organocatalyst (e.g., quinine-derived squaramide or thiourea) (10 mol%).

  • Base:

    
     (anhydrous, finely ground) or aqueous base for PTC conditions.
    
  • Solvent: Toluene or

    
     (anhydrous).
    
2. Step-by-Step Execution
  • Preparation: In a flame-dried reaction vial, dissolve the nitroalkene and catalyst in the solvent (

    
     concentration).
    
  • Equilibration: Stir at the designated temperature (usually

    
     or RT) for 15 minutes to allow catalyst-substrate docking.
    
  • Addition: Add Diethyl bromomalonate followed immediately by the base.

    • Critical Checkpoint: If using a liquid base (like DIPEA), add slowly to prevent local "hotspots" of high basicity which trigger polymerization.

  • Monitoring: Monitor by TLC.

    • Note: The intermediate Michael adduct may appear transiently. Do not quench until the intermediate spot converts to the cyclized product (usually less polar).

  • Workup: Dilute with

    
    , wash with water and brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash chromatography on neutralized silica (pre-washed with 1%

    
    /Hexane).
    
3. Data Table: Troubleshooting Parameters
ParameterStandard SettingAdjustment for Low YieldAdjustment for Low ee
Concentration

Increase to

(push equilibrium)
Decrease to

(prevent aggregation)
Temperature RT (

)
Heat to

(overcome activation barrier)
Cool to

(suppress background)
Base

Switch to stronger base (CaO, CsOH)Switch to weaker base (

)
Addition Time BolusSlow addition of nucleophileNo change
References
  • Ballini, R., & Palmieri, G. (1989). "Nitroalkanes in organic synthesis. A convenient synthesis of

    
    -nitro ketones and their conversion into 1,4-diketones and cyclopentenones." Tetrahedron, 45(19), 6221–6230. Link
    
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(42), 12672–12673. Link

  • Wurzel, C. R., & Albrecht, M. (2024). "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC)." Organic Chemistry Frontiers, 11, 4560-4601.[3] Link

  • Russo, A., & Lattanzi, A. (2010).[2] "Stereoselective synthesis of functionalised cyclopropanes from nitroalkenes via an organocatalysed Michael-initiated ring-closure approach." Tetrahedron: Asymmetry, 21(9-10), 1155–1159. Link

  • Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024).[1] "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions." Organic Chemistry Frontiers. Link[1]

Sources

Optimization

identification of byproducts in (2-Nitroethenyl)cyclopropane synthesis

Welcome to the technical support center for the synthesis of (2-nitroethenyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-nitroethenyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is based on established principles of organic synthesis, drawing parallels from the well-documented Henry (nitroaldol) reaction, which is the most probable synthetic route for this target molecule.

I. Overview of the Synthetic Pathway

The synthesis of (2-nitroethenyl)cyclopropane most logically proceeds via a two-step sequence:

  • Henry (Nitroaldol) Reaction: A base-catalyzed condensation of cyclopropanecarboxaldehyde with nitromethane to form the intermediate, 1-cyclopropyl-2-nitroethanol.[1][2]

  • Dehydration: Elimination of water from the nitro alcohol intermediate to yield the target nitroalkene, (2-nitroethenyl)cyclopropane.[1][3]

This guide will address the byproducts and challenges associated with each of these stages.

Synthesis_Pathway cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde 1-cyclopropyl-2-nitroethanol 1-cyclopropyl-2-nitroethanol Cyclopropanecarboxaldehyde->1-cyclopropyl-2-nitroethanol Nitromethane Nitromethane Nitromethane->1-cyclopropyl-2-nitroethanol Base Base Base->1-cyclopropyl-2-nitroethanol catalyst Product (2-Nitroethenyl)cyclopropane 1-cyclopropyl-2-nitroethanol->Product Dehydrating_Agent Dehydrating_Agent Dehydrating_Agent->Product

Caption: General two-step synthesis of (2-nitroethenyl)cyclopropane.

II. Frequently Asked Questions & Troubleshooting

FAQ 1: My reaction is sluggish, and I'm isolating mostly unreacted starting materials. What could be the issue?

Answer:

Several factors could contribute to a slow or incomplete reaction. Let's troubleshoot the common culprits:

  • Base Strength and Solubility: The base is crucial for deprotonating nitromethane to form the reactive nitronate anion.[1] If the base is too weak or not soluble in the reaction medium, the concentration of the nitronate will be too low.

    • Recommendation: Consider switching to a stronger base or a different solvent system. For instance, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF can be effective.[3] For inorganic bases like KOH, using a phase-transfer catalyst or a co-solvent like methanol can improve solubility and reaction rates.[3]

  • Temperature: The Henry reaction is often performed at or below room temperature. While increasing the temperature might seem like a solution, it can also promote side reactions.

    • Recommendation: Monitor the reaction at room temperature for an extended period (12-24 hours). If it is still sluggish, a gentle increase in temperature (e.g., to 40 °C) can be attempted, but with careful monitoring for byproduct formation.

  • Purity of Reagents: Cyclopropanecarboxaldehyde can be prone to oxidation or polymerization upon storage.[4] Nitromethane should be of high purity.

    • Recommendation: Use freshly distilled cyclopropanecarboxaldehyde and high-purity nitromethane.

ParameterRecommendationRationale
Base DBU, t-BuOK, or aqueous KOH with a co-solvent.Ensures sufficient concentration of the nucleophilic nitronate anion.
Solvent THF, CH3CN, or MeOH/water.Should solubilize both the base and the starting materials.
Temperature 0 °C to room temperature.Balances reaction rate with minimizing side reactions.
FAQ 2: My main product appears to be the nitro alcohol intermediate, not the desired nitroalkene. How can I improve the dehydration step?

Answer:

This is a common issue and indicates that the elimination of water is not proceeding to completion. The stability of the β-nitro alcohol can vary, and sometimes a dedicated dehydration step is necessary.[1]

  • In-situ vs. Two-Step Dehydration: While some Henry reactions with subsequent dehydration can be performed in one pot, isolating the nitro alcohol first and then performing the dehydration can offer better control and higher yields of the final product.

  • Choice of Dehydrating Agent:

    • Methanesulfonyl Chloride (MsCl) and a Base: This is a highly effective method. The hydroxyl group is first converted to a good leaving group (mesylate), which is then eliminated by a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[3]

    • Acetic Anhydride (Ac₂O) and a Base: Similar to the MsCl method, an acetate ester is formed, followed by elimination, often catalyzed by a base like 4-dimethylaminopyridine (DMAP).[3]

    • Strong Acids: While sometimes used, strong acids can be problematic with nitro groups and the cyclopropane ring, potentially leading to decomposition or ring-opening.

Recommended Protocol for Dehydration:

  • Dissolve the crude or purified 1-cyclopropyl-2-nitroethanol in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a tertiary amine base (e.g., 1.5 equivalents of Et₃N or DIPEA).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Dehydration_Workflow A Dissolve Nitro Alcohol in Dry CH2Cl2 B Cool to 0°C A->B C Add Base (e.g., Et3N) B->C D Add MsCl Dropwise C->D E Warm to RT, Stir & Monitor D->E F Aqueous Workup E->F G Extraction & Drying F->G H Purification (Chromatography) G->H

Caption: Workflow for the dehydration of 1-cyclopropyl-2-nitroethanol.

FAQ 3: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting aldehyde. What is happening and how can I prevent it?

Answer:

You are likely observing the product of an aldol self-condensation of cyclopropanecarboxaldehyde.[5] This occurs when the enolate of the aldehyde attacks another molecule of the aldehyde. This is a common side reaction in base-catalyzed reactions of enolizable aldehydes.

Mechanism of Aldol Self-Condensation:

Aldol_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Aldehyde1 Cyclopropanecarboxaldehyde Enolate Enolate Aldehyde1->Enolate Adduct Aldol Adduct Enolate->Adduct Base Base Base->Enolate Aldehyde2 Cyclopropanecarboxaldehyde Aldehyde2->Adduct FinalProduct Self-Condensation Product Adduct->FinalProduct

Caption: Aldol self-condensation of cyclopropanecarboxaldehyde.

Strategies to Minimize Self-Condensation:

  • Order of Addition: The most effective strategy is to add the cyclopropanecarboxaldehyde slowly to a solution of nitromethane and the base. This keeps the instantaneous concentration of the aldehyde low, favoring its reaction with the more abundant nitronate anion.

  • Use of Excess Nitromethane: Using nitromethane as the solvent or in large excess can also favor the desired Henry reaction over the self-condensation.[6]

  • Choice of Base: While a strong base is needed to deprotonate nitromethane, a very high concentration of a strong base can also accelerate the aldol reaction. Using a slight excess of a moderately strong base might be a good compromise.

FAQ 4: My final product is a mixture of two isomers that are difficult to separate. How can I identify them and improve the stereoselectivity?

Answer:

The two isomers are most likely the (E) and (Z) geometric isomers of (2-nitroethenyl)cyclopropane. The (E)-isomer is generally the more thermodynamically stable product.[3]

Identification of (E) and (Z) Isomers:

  • ¹H NMR Spectroscopy: This is the most powerful technique for distinguishing between the isomers. The vinylic protons of the nitroalkene will have different chemical shifts and coupling constants. Typically, the vinylic protons of the (E)-isomer appear at a lower field (higher ppm) compared to the (Z)-isomer.[3]

    • (E)-isomer: Expect vinylic proton signals around 7.00–7.50 ppm.

    • (Z)-isomer: Expect vinylic proton signals around 6.50–7.00 ppm. The coupling constant (J-value) between the two vinylic protons is also diagnostic: for the (E)-isomer, it is typically larger (around 13-16 Hz) than for the (Z)-isomer (around 8-12 Hz).

Improving (E)-Isomer Selectivity:

  • Thermodynamic Control: Allowing the reaction to stir for a longer period, sometimes with gentle heating, can allow the less stable (Z)-isomer to equilibrate to the more stable (E)-isomer.[3]

  • Purification: While challenging, careful column chromatography on silica gel can often separate the two isomers. A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.

FAQ 5: I'm seeing byproducts with higher molecular weights, possibly from the addition of nitromethane to my product. How can I avoid this?

Answer:

This is a classic Michael addition reaction. The product, (2-nitroethenyl)cyclopropane, is an excellent Michael acceptor due to the electron-withdrawing nitro group. The nitronate anion, still present in the reaction mixture, can act as a nucleophile and add to the product, forming a 1,3-dinitro compound.[7][8] This can sometimes lead to oligomerization.

Strategies to Prevent Michael Addition:

  • Stoichiometry Control: Use a slight excess of the aldehyde relative to the nitromethane. This ensures that the nitronate is the limiting reagent and is consumed in the initial Henry reaction.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting aldehyde is consumed. Prolonged reaction times increase the likelihood of Michael addition.

  • Temperature: Keep the reaction temperature as low as feasible to slow down the rate of the Michael addition, which may have a higher activation energy than the initial Henry reaction.

III. Summary of Potential Byproducts and Their Identification

ByproductFormation MechanismKey Identification Features (¹H NMR)Mitigation Strategy
1-cyclopropyl-2-nitroethanolIncomplete dehydrationPresence of a hydroxyl (-OH) proton signal and a CH-OH proton signal.Use an effective dehydration method (e.g., MsCl/Et₃N).
(Z)-(2-Nitroethenyl)cyclopropaneKinetic product of dehydrationVinylic protons at a higher field (lower ppm) and smaller J-coupling constant compared to the (E)-isomer.Longer reaction times, gentle heating to favor the (E)-isomer.
Aldol Self-Condensation ProductBase-catalyzed reaction of two aldehyde moleculesComplex signals in the aliphatic and olefinic regions, absence of a nitro group signal.Slow addition of aldehyde, use of excess nitromethane.
1,3-Dinitro AdductMichael addition of nitronate to the productDisappearance of vinylic proton signals, appearance of new aliphatic proton signals.Use a slight excess of aldehyde, shorter reaction times.
PolymerPolymerization of the nitroalkene productBroad, unresolved signals in the NMR spectrum.Avoid high temperatures and prolonged reaction times, purify the product promptly.

IV. References

  • Henry reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Amino-Acid-Based Nitroalkenes - MDPI. (2022). Retrieved February 7, 2026, from [Link]

  • Self-condensation - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • HENRY REACTION (Mini-review) - ResearchGate. (2024). Retrieved February 7, 2026, from [Link]

  • MICHAEL-TYPE ADDITION OF NITROALKANES TO NITROALKENES IN WATER: SYNTHESIS OF 1,3-DINITRO COMPOUNDS - IJRPC. (2012). Retrieved February 7, 2026, from [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea - MSU chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

workup procedure for (2-Nitroethenyl)cyclopropane reactions

This guide outlines the technical workup, purification, and handling procedures for (2-Nitroethenyl)cyclopropane (also known as 1-cyclopropyl-2-nitroethylene). It is designed for researchers requiring high-purity interme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workup, purification, and handling procedures for (2-Nitroethenyl)cyclopropane (also known as 1-cyclopropyl-2-nitroethylene). It is designed for researchers requiring high-purity intermediates for Michael additions or reduction to phenethylamine analogs (e.g., 2-cyclopropylethylamine).

Technical Support Center: (2-Nitroethenyl)cyclopropane

Executive Summary: Compound Profile

(2-Nitroethenyl)cyclopropane is a highly reactive "push-pull" alkene. The electron-withdrawing nitro group makes it an excellent Michael acceptor, while the cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol).

  • Key Risk: The compound is prone to polymerization (forming brown gums) and ring-opening reactions under strongly acidic conditions.

  • Storage: Must be stored at -20°C, preferably under inert gas (Ar/N2).

Core Protocols: Synthesis & Workup

Protocol A: Synthesis via Henry Reaction (Dehydration Method)

Direct condensation of cyclopropanecarboxaldehyde and nitromethane.

Expert Insight: Avoid refluxing in neat acetic acid (a common method for nitrostyrenes) as the acidity can open the cyclopropane ring. The Azeotropic Distillation Method is superior for this sensitive substrate.

Reagents:

  • Cyclopropanecarboxaldehyde (1.0 eq)

  • Nitromethane (1.5 - 2.0 eq)

  • Ammonium Acetate (0.1 - 0.2 eq)

  • Solvent: Benzene or Toluene (Anhydrous)

Step-by-Step Workup:

  • Reaction Termination: Once the theoretical amount of water is collected in the Dean-Stark trap (indicating reaction completion), cool the mixture to Room Temperature (RT).

  • Washing:

    • Pour the reaction mixture into a separatory funnel.

    • Wash 2x with Water (to remove excess ammonium acetate).

    • Wash 1x with Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the solution is slightly acidic, as it is a Lewis acid.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C . High heat triggers polymerization.

  • Purification (Critical):

    • Preferred: Recrystallization from cold Ethanol/Hexane or Isopropanol if the product solidifies (mp ~48-50°C).

    • Alternative: Flash Chromatography.[1][2] See Troubleshooting Q2 below.

Protocol B: Reduction to 2-Cyclopropylethylamine

Conversion of the nitroalkene to the saturated amine using Lithium Aluminum Hydride (LAH).

Step-by-Step Workup (Fieser Method):

  • Quenching: Cool the reaction mixture (THF solution) to 0°C.

  • Sequential Addition: For every x grams of LAH used, add carefully:

    • x mL Water[1][3][4][5][6][7][8]

    • x mL 15% Aqueous NaOH

    • 3x mL Water

  • Filtration: The aluminum salts will form a granular white precipitate. Filter through a Celite pad.[1]

  • Extraction: Rinse the filter cake with Diethyl Ether.

  • Isolation: Dry filtrate over Na₂SO₄ and concentrate. Distill the amine under vacuum (bp ~100-105°C / 760 mmHg) for high purity.

Troubleshooting Guide (Q&A)

Q1: My product turned into a dark brown gum/oil during concentration. What happened?

Diagnosis: Polymerization. Nitroalkenes are prone to Michael-type polymerization initiated by heat or trace bases. Solution:

  • Temperature Control: Never heat the water bath above 40°C during rotary evaporation.

  • Stabilization: Add a trace amount of radical inhibitor (e.g., BHT) if storing the crude oil.

  • Immediate Use: If the product is an oil, use it immediately in the next step. Do not store crude oil for >24 hours.

Q2: I lost most of my product during Silica Gel Chromatography. Where is it?

Diagnosis: On-column Degradation. Standard silica gel is slightly acidic (pH 6-7). This acidity can catalyze the polymerization of nitroalkenes or the opening of the cyclopropane ring. Solution:

  • Deactivate Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane before loading your sample.

  • Fast Elution: Use a gradient that moves the product quickly (Rf ~0.3-0.4). Do not let it sit on the column.

  • Alternative Phase: Use Neutral Alumina instead of Silica.

Q3: I see "ring-opened" byproducts (e.g., alkenes with straight chains). Why?

Diagnosis: Acid-Catalyzed Rearrangement. The cyclopropylcarbinyl cation is a classic intermediate that rearranges to a homoallyl cation under acidic conditions. Solution:

  • Avoid Strong Acids: Do not use concentrated HCl or H₂SO₄ in workups.

  • Check Solvents: Ensure your nitromethane and chloroform (if used) are acid-free.

  • Mild Dehydration: If using the two-step Henry method (Alcohol -> Alkene), use MsCl / Et₃N at 0°C rather than acid-catalyzed dehydration.

Data & Specifications

Table 1: Solvents & Stability

ParameterRecommendationReason
Reaction Solvent Benzene, TolueneAllows azeotropic removal of water (driving equilibrium).
Extraction Solvent Dichloromethane (DCM), EtOAcGood solubility; DCM is easier to remove at low heat.
Recryst. Solvent Ethanol/Hexane, IsopropanolInduces crystallization at low temp (-20°C).
Storage Temp -20°CRetards polymerization.
Shelf Life < 1 Month (Solid), < 24h (Oil)High reactivity.

Visualizations

Figure 1: Synthesis & Workup Workflow

WorkupFlow Start Reagents: Cyclopropanecarboxaldehyde + Nitromethane Reaction Reaction: Cat. NH4OAc, Benzene Reflux (Dean-Stark) Start->Reaction Quench Workup: Cool to RT Wash: H2O (2x), Brine (1x) Reaction->Quench Water Removed Dry Drying: Na2SO4 (Anhydrous) Quench->Dry Evap Concentration: Rotavap < 40°C (Avoid Polymerization!) Dry->Evap Purify Purification: Recrystallization (EtOH/Hex) OR Flash Column (Neut. Silica) Evap->Purify Product Final Product: (2-Nitroethenyl)cyclopropane Purify->Product

Caption: Optimized workflow for the synthesis and isolation of (2-Nitroethenyl)cyclopropane, emphasizing temperature control to prevent polymerization.

Figure 2: Reaction Pathways & Side Reactions

Pathways Aldehyde Cyclopropanecarboxaldehyde Nitroalkene (2-Nitroethenyl)cyclopropane Aldehyde->Nitroalkene Henry Rxn Amine Reduction: 2-Cyclopropylethylamine (Target Drug Scaffold) Nitroalkene->Amine LAH / THF Polymer Side Reaction: Polymer/Gum (Heat/Base induced) Nitroalkene->Polymer >40°C or Base RingOpen Side Reaction: Ring-Opened Products (Acid induced) Nitroalkene->RingOpen Acidic Silica

Caption: Reaction pathways showing the target reduction product and common degradation routes (polymerization and ring opening).

References

  • Henry Reaction Mechanism & General Procedures

    • Title: Henry Reaction (Nitroaldol Reaction)
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Synthesis of Nitroalkenes (Ammonium Acetate Method)

    • Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base C
    • Source: Scientific Research Publishing (SCIRP)
    • URL:[Link]

  • Reduction of Nitroalkenes to Amines

    • Title: Reduction of Nitro Compounds (Wikipedia Overview of Reagents)
    • Source: Wikipedia / Organic Reactions
    • URL:[Link]

  • Cyclopropane Ring Stability & Opening

    • Title: Ring-opening reactions of cyclopropanes[9][10]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Compound Data (CAS 154242-19-0)

    • Title: [(E)-2-nitroethenyl]cyclopropane Product Page[11]

    • Source: EnamineStore[1]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectroscopic Analysis of (2-Nitroethenyl)cyclopropane: A Comparative Analytical Guide

Executive Summary & Scientific Context (2-Nitroethenyl)cyclopropane (also known as -cyclopropylnitroethylene) is a high-value intermediate in the synthesis of cyclopropyl-containing amines and heterocycles, which are pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(2-Nitroethenyl)cyclopropane (also known as


-cyclopropylnitroethylene) is a high-value intermediate in the synthesis of cyclopropyl-containing amines and heterocycles, which are privileged scaffolds in modern drug discovery (e.g., certain antiretrovirals and kinase inhibitors).

The structural integrity of this Michael acceptor is defined by two critical parameters:

  • Geometric Isomerism: The trans (

    
    ) isomer is thermodynamically favored and typically required for stereoselective downstream reactions, whereas the cis (
    
    
    
    ) isomer is often considered a process impurity.
  • Conjugative Integrity: The electronic communication between the strained cyclopropane ring and the nitroalkene

    
    -system (bisected vs. perpendicular conformation) significantly influences reactivity.
    

This guide provides a comparative analysis of NMR techniques to definitively characterize this molecule, distinguishing it from synthetic byproducts (e.g.,


-nitroalcohols) and geometric isomers.

Comparative Analysis: Structural Determination Strategies

The following table compares the efficacy of different NMR modalities in resolving the specific analytical challenges posed by (2-Nitroethenyl)cyclopropane.

Table 1: Comparative Efficacy of NMR Modalities
Analytical Challenge1D

H NMR (

)
1D

H NMR (

)
2D NOESY/ROESY1D

C NMR
E vs. Z Determination Superior. Clean resolution of vinyl coupling constants (

).
Good. Solvent viscosity may broaden multiplets, obscuring fine splitting.Definitive. Spatial correlations confirm geometry if

values are ambiguous.
Moderate. Relies on

-gauche effect; less direct than

H

-coupling.
Trace Impurity Detection Moderate. Overlap of cyclopropane multiplets with aliphatic impurities.High. Distinct separation of labile protons (e.g., residual OH from Henry reaction).Low. Sensitivity is generally insufficient for <1% impurities.Low. Low sensitivity; quaternary carbons (nitro-bearing) relax slowly.
Conformational Analysis Low. Cannot distinguish s-cis/s-trans rotamers easily.Low. High. Cross-peaks between ring protons and vinyl protons reveal rotamer population.N/A

Detailed Spectroscopic Characterization

The Diagnostic "Fingerprint" (E-Isomer)

The definitive identification of the desired (


)-(2-nitroethenyl)cyclopropane relies on the large coupling constant across the double bond.
  • Vinyl Region (

    
     6.5 – 7.5 ppm): 
    
    • 
      -Proton (
      
      
      
      , near
      
      
      ):
      Appears most downfield (~7.10 ppm) due to the strong electron-withdrawing nitro group.
    • 
      -Proton (
      
      
      
      , near Ring):
      Appears upfield relative to
      
      
      (~6.60 ppm).
    • Coupling (

      
      ):  For the 
      
      
      
      -isomer
      ,
      
      
      . For the
      
      
      -isomer
      ,
      
      
      . This is the primary "Go/No-Go" quality attribute.
  • Cyclopropyl Region (

    
     0.6 – 1.8 ppm): 
    
    • Methine (

      
      ):  A complex multiplet (~1.6 ppm) showing coupling to the vinyl 
      
      
      
      and the ring methylenes.
    • Methylenes (

      
      ):  Distinctive high-field multiplets (0.7 – 1.2 ppm). Note that the magnetic anisotropy of the cyclopropane ring shields these protons significantly.[1]
      
Solvent Selection Logic
  • Routine QC (

    
    ):  Preferred for sharp lines and resolution of the vinyl coupling constants.
    
  • Process Development (

    
    ):  Essential if the sample contains the hydrated intermediate (
    
    
    
    -nitroalcohol).
    
    
    prevents proton exchange, allowing the observation of the -OH doublet, quantifying the incomplete dehydration step in the Henry reaction.

Experimental Protocol: Self-Validating Purity Assay

This protocol is designed to be self-validating ; the integration of the vinyl region must match the integration of the cyclopropane ring (Ratio 1:1:5). Deviations indicate peak overlap or paramagnetic impurities.

Materials
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving cyclopropyl multiplets).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10-15 mg of the product.

    • Dissolve in 0.6 mL

      
      .
      
    • Critical: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (e.g.,

      
       from drying), which cause line broadening.
      
  • Acquisition Parameters (Standard 1H):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing proton. For the vinyl proton near the nitro group, set
      
      
      to ensure quantitative accuracy.
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (sufficient for >10mg sample).

  • Processing & Validation:

    • Phasing: Apply manual phasing. Autophase often fails on the broad base of the nitro-vinyl signal.

    • Integration:

      • Calibrate the Vinyl

        
        -proton (approx 7.1 ppm) to 1.00 H.
        
      • Check 1: The Vinyl

        
        -proton should integrate to 1.00 H (
        
        
        
        0.02).
      • Check 2: The total Cyclopropyl region (0.5 - 2.0 ppm) should integrate to 5.00 H.

      • Check 3: Measure

        
        .[2] If 
        
        
        
        , the batch contains significant
        
        
        -isomer.

Visualization: Structural Assignment Logic

The following diagram illustrates the logical workflow for distinguishing the product from its precursors and isomers using the data described above.

NMR_Workflow Sample Crude Reaction Mixture H_NMR 1H NMR Acquisition (CDCl3) Sample->H_NMR Vinyl_Region Analyze Vinyl Region (6.5 - 7.5 ppm) H_NMR->Vinyl_Region Coupling_Check Measure J(Ha-Hb) Vinyl_Region->Coupling_Check Signals Present Intermediate Impurity: Nitroalcohol (No Vinyl Protons) Vinyl_Region->Intermediate Signals Absent E_Isomer Product: (E)-Isomer (J = 14-15 Hz) Coupling_Check->E_Isomer Large J Z_Isomer Impurity: (Z)-Isomer (J = 9-11 Hz) Coupling_Check->Z_Isomer Small J NOESY 2D NOESY (Confirmation) E_Isomer->NOESY Verify Conformation Z_Isomer->NOESY

Figure 1: Decision tree for the stereochemical assignment of (2-Nitroethenyl)cyclopropane based on scalar coupling constants (


).

Advanced Mechanistic Insight: The NOE Pathway

To understand the spatial arrangement (essential for docking studies), we utilize the Nuclear Overhauser Effect (NOE).

  • s-trans Conformation: The double bond is trans to the cyclopropane methine C-H bond.

  • s-cis Conformation: The double bond is cis to the cyclopropane methine C-H bond.

The diagram below visualizes the specific NOE correlations observed in the desired (E)-s-trans conformer, which is typically the global minimum energy state.

NOE_Pathway cluster_legend Legend Ha Vinyl Ha (alpha to NO2) Hc Ring Hc (Methine) Ha->Hc Spatial Proximity (E-isomer) Hb Vinyl Hb (beta to Ring) Hb->Ha J=14.5Hz Hd Ring Hd (cis-Methylene) Hb->Hd Ring Interaction Hc->Hb J-coupling L1 Proton L2 NOE Signal

Figure 2: Key NOE correlations. In the (E)-isomer, the


-vinyl proton (

) shows a strong spatial correlation to the cyclopropyl methine (

), confirming the trans-geometry.

References

  • General NMR Data for Nitroalkenes

    • Source: The AIST Spectral D
    • Context: Provides baseline shifts for nitroalkene moieties.
    • URL:[Link]

  • Coupling Constants in Vinylcyclopropanes

    • Source:Journal of Chemical Education, "The Karplus Rel
    • Context: Validates the use of Hz for trans-assignment.
    • URL:[Link]

  • Synthesis and Characterization via Henry Reaction

    • Source:Organic Syntheses, Coll. Vol. 10, p.240 (2004).
    • Context: Standard procedure for nitroaldol condensation and dehydration, describing typical impurity profiles.
    • URL:[Link]

  • Cyclopropane Anisotropy Effects

    • Source:Chemical Reviews, "The Chemistry of Cyclopropanes."
    • Context: Explains the high-field shielding of ring protons used in the integr
    • URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: (2-Nitroethenyl)cyclopropane vs. Nitroethylene

[1][2] Executive Summary: The "Wild" vs. The "Tamed" Electrophile In the landscape of nitroalkene chemistry, Nitroethylene (NE) and (2-Nitroethenyl)cyclopropane (NECP) represent two distinct paradigms of reactivity.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Wild" vs. The "Tamed" Electrophile

In the landscape of nitroalkene chemistry, Nitroethylene (NE) and (2-Nitroethenyl)cyclopropane (NECP) represent two distinct paradigms of reactivity.[1][2]

  • Nitroethylene (NE) is the "wild" electrophile: sterically unencumbered and electronically hyper-deficient.[1] It offers the fastest kinetics but suffers from severe instability (polymerization) and poor chemoselectivity.

  • NECP is the "tamed" variant.[3] The cyclopropyl group provides a unique combination of steric bulk and electronic modulation (via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     hyperconjugation). This makes NECP a superior handle for late-stage functionalization in drug discovery, particularly for introducing the cyclopropyl pharmacophore, a common bioisostere for isopropyl or phenyl groups.[1][2]
    

This guide provides a technical comparison to assist in selecting the correct reagent for Michael additions, cycloadditions, and heterocycle synthesis.[2]

Electronic & Structural Profile

The reactivity difference is governed by the electrophilicity index (


) and the specific orbital interactions of the substituent.
FeatureNitroethylene (NE)(2-Nitroethenyl)cyclopropane (NECP)Impact on Reactivity
Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


NECP has steric shielding at the

-carbon.
Electronic Effect None (H is reference)Electron Donating (+I, +M via Walsh orbitals)Cyclopropyl acts as a weak donor, lowering electrophilicity.
Electrophilicity (

)
High (~3.5 eV) Moderate (~2.8 eV) NE reacts indiscriminately; NECP requires activation or stronger nucleophiles.
LUMO Energy Very LowElevatedNECP is less prone to spontaneous polymerization.
Dipole Moment ~3.7 D~4.1 DNECP has higher polarity but lower local susceptibility.[1][2]
Mechanistic Insight: The "Walsh Orbital" Effect

Unlike a standard alkyl group, the cyclopropane ring in NECP possesses bent bonds (Walsh orbitals) with high p-character.[1] These orbitals can overlap with the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-system of the nitroalkene.
  • Consequence: This overlap stabilizes the electron-deficient alkene, reducing the rate of nucleophilic attack compared to NE, but stabilizing the intermediate nitronate anion after attack.[1]

Stability & Handling Protocols

The primary operational difference is stability. NE is notorious for "runaway" polymerization.[1][2]

Nitroethylene (NE)[1][2]
  • Hazard: Polymerizes violently at room temperature or with trace base/water.[1]

  • Storage: Must be stored as a dilute solution (e.g., in benzene or ether) at -20°C with radical inhibitors (hydroquinone).[1][2]

  • Operational Rule: Generate in situ whenever possible (e.g., from 2-nitroethanol + phthalic anhydride) to avoid handling the neat monomer.

(2-Nitroethenyl)cyclopropane (NECP)[1][2]
  • Hazard: Standard organic irritant; potential sensitizer.[1][2]

  • Storage: Stable oil/solid at 4°C. Can be stored for months without significant degradation.[1]

  • Operational Rule: Can be weighed and dispensed on the open bench, making it suitable for high-throughput screening (HTS) campaigns.[1][2]

Reactivity Benchmarks: Experimental Data

A. Michael Addition (1,4-Conjugate Addition)

The most common application is the addition of nucleophiles (thiols, amines, enolates).[1][2]

Reaction:



NucleophileNE Relative Rate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
NECP Relative Rate (

)
Outcome Comparison
Thiophenol (PhSH) 1000 (Instant)~45NE requires -78°C to prevent bis-addition. NECP reacts cleanly at RT.
Morpholine 850~20NE gives exothermic reaction; NECP requires 1-2h at RT.
Silyl Enol Ethers High (Lewis Acid req.)ModerateNECP yields high syn/anti diastereocontrol due to steric bulk.
B. Chemoselectivity: Ring Opening Risks

A critical failure mode for NECP is the Homoconjugate Addition (1,6-Addition) , where the nucleophile attacks the cyclopropane ring instead of the alkene, leading to ring opening.[1][2]

  • NE: No ring to open.

  • NECP:

    • Soft Nucleophiles (Thiols, Malonates): exclusively 1,4-addition (Ring intact).[1][2]

    • Hard Nucleophiles (Grignards, Cuprates): Risk of ring opening unless temperature is strictly controlled (<-40°C).[1][2]

C. Cycloaddition (Diels-Alder)[1][2][4]
  • NE: Acts as a "super-dienophile." Reacts with furan at -20°C.[1][2]

  • NECP: Reacts with cyclopentadiene at RT. The cyclopropyl group directs endo/exo selectivity more effectively than H (in NE) due to steric pressure.[1]

Visualizing the Mechanism

The following diagram illustrates the divergent pathways. Note the high energy barrier for NECP 1,4-addition compared to NE, and the alternative "Ring Opening" trap for NECP.[1]

ReactivityPathways NE Nitroethylene (NE) (High Energy, Unhindered) TS_NE Transition State (NE) Low Activation Energy NE->TS_NE Nucleophilic Attack NECP (2-Nitroethenyl)cyclopropane (Stabilized, Steric Bulk) TS_NECP Transition State (NECP) Moderate Activation Energy NECP->TS_NECP Nucleophilic Attack Prod_NE 1,4-Adduct (NE) Fast, Risk of Poly-addition TS_NE->Prod_NE Fast Prod_NECP 1,4-Adduct (NECP) Controlled, Ring Intact TS_NECP->Prod_NECP Major Pathway (Soft Nu) RingOpen 1,6-Adduct (Ring Open) (Side Product with Hard Nu) TS_NECP->RingOpen Minor Pathway (Hard Nu)

Figure 1: Comparative reaction pathways.[1] NE follows a low-barrier, rapid path often leading to over-reaction. NECP has a higher barrier, allowing for controlled mono-addition, but possesses a latent ring-opening trap.[2]

Experimental Protocols

Protocol A: Synthesis of NECP (Henry Reaction)

Because NECP is not always commercially available, this self-validating protocol is essential.[1][2]

Reagents: Cyclopropanecarbaldehyde (1.0 eq), Nitromethane (1.5 eq), NaOH (catalytic), Cetyltrimethylammonium bromide (CTAB, phase transfer cat.).[1][2]

  • Condensation: To a stirred emulsion of nitromethane and aq. NaOH (0.1 M) at 0°C, add cyclopropanecarbaldehyde dropwise.

  • Monitoring: Monitor by TLC (disappearance of aldehyde). Formation of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -nitroalcohol intermediate occurs within 2-4 hours.
    
  • Dehydration: Acidify the mixture with HCl, extract with DCM. Treat the crude nitroalcohol with Methanesulfonyl chloride (MsCl, 1.2 eq) and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (2.5 eq) in DCM at 0°C to induce elimination.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). NECP appears as a pale yellow oil.[1]

    • Validation:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       NMR shows doublet at 
      
      
      
      ~7.2 ppm (vinylic proton
      
      
      to
      
      
      ).[2]
Protocol B: Controlled Michael Addition to NECP

Objective: Addition of a thiol without ring opening.[1]

  • Setup: Dissolve NECP (1.0 mmol) in dry THF (5 mL) under

    
    .
    
  • Addition: Cool to 0°C. Add Thiophenol (1.1 mmol) followed by catalytic

    
     (0.1 mmol).
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[2]
    
  • Result: Quantitative yield of the

    
    -phenylthio-nitroalkane with cyclopropane ring intact.
    

Workflow Visualization

Workflow cluster_0 Reagent Selection cluster_1 Nitroethylene (NE) Workflow cluster_2 NECP Workflow Decision Target Molecule? PathA Simple Nitroethyl Group Decision->PathA Need Speed/Small Linker PathB Cyclopropyl Scaffold Decision->PathB Need Bioisostere Gen In Situ Generation (2-Nitroethanol + Phthalic Anhydride) PathA->Gen Synth Henry Reaction + Dehydration (Isolable Intermediate) PathB->Synth ReactNE Reaction (-78°C to 0°C) Strict Anhydrous/Acidic conditions Gen->ReactNE ReactNECP Reaction (0°C to RT) Standard Conditions Synth->ReactNECP

Figure 2: Decision matrix and experimental workflow for selecting and handling NE vs. NECP.[1][2]

References

  • Ranganathan, D., et al. (1980).[1] "Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis."[2] Journal of Organic Chemistry.

  • Ballini, R., & Petrini, M. (2004).[1] "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron. [2]

  • Wade, P. A., et al. (2002).[1] "Competing Diels–Alder reactions of activated nitroethylene derivatives." Chemical Communications.

  • Perekalin, V. V. (1994).[1] Nitroalkenes: Conjugated Nitro Compounds. Wiley-VCH.[1][2] (Standard Text on Nitroalkene Reactivity).

  • Miyashita, M., et al. (1990).[1][2] "Total synthesis of nitro-containing natural products." Journal of the American Chemical Society.[4] (Demonstrates NECP stability in complex synthesis).

Sources

Validation

Biological Activity Screening of (2-Nitroethenyl)cyclopropane Analogues

The following guide provides an in-depth technical comparison and screening framework for (2-Nitroethenyl)cyclopropane analogues , a class of electrophilic pharmacophores with potent antimicrobial and anticancer potentia...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and screening framework for (2-Nitroethenyl)cyclopropane analogues , a class of electrophilic pharmacophores with potent antimicrobial and anticancer potential.

This guide synthesizes data from nitroalkene structure-activity relationship (SAR) studies and cyclopropane bioisostere research to offer a rigorous evaluation of their performance against standard alternatives.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

(2-Nitroethenyl)cyclopropane analogues represent a specialized class of Michael acceptors . Their biological activity stems from the conjugated nitroalkene motif (


), which acts as a "warhead" for covalent inhibition of cysteine-dependent enzymes. The cyclopropane ring confers unique steric rigidity and lipophilicity compared to traditional phenyl-substituted nitroalkenes (e.g., 

-nitrostyrene).

Key Performance Indicators (KPIs):

  • Potency: Low micromolar (

    
    M) IC
    
    
    
    against thiol-rich enzymes (e.g., PTP1B, fungal phosphatases).
  • Selectivity: Often limited due to high electrophilicity; requires specific ring substitutions to improve the Therapeutic Index (TI).

  • Stability: The cyclopropane ring resists metabolic oxidation better than alkyl chains but introduces ring strain that influences reactivity.

Chemical & Mechanistic Foundation

To understand the screening results, one must understand the mechanism. These analogues function primarily as covalent inhibitors .

Mechanism of Action: The Michael Addition

The nitro group is strongly electron-withdrawing, activating the


-carbon of the double bond. Nucleophilic cysteine residues (Cys-SH) in the active sites of target enzymes attack this carbon, forming an irreversible covalent adduct.

Diagram 1: Molecular Mechanism of Action

MOA cluster_0 Reactivity Factors Compound (2-Nitroethenyl) cyclopropane Transition Transition State (Nucleophilic Attack) Compound->Transition Diffusion Target Target Enzyme (Cys-SH Active Site) Target->Transition Binding Adduct Covalent Adduct (Enzyme Inactivation) Transition->Adduct Michael Addition Steric Hindrance (Cyclopropane) Steric Hindrance (Cyclopropane) Electronic Activation (Nitro) Electronic Activation (Nitro)

Figure 1: The electrophilic


-carbon of the analogue undergoes nucleophilic attack by the enzyme's cysteine thiol, leading to irreversible inhibition.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares (2-Nitroethenyl)cyclopropane analogues against the industry-standard nitroalkene (


-Nitrostyrene) and a clinical standard (Fluconazole/Ciprofloxacin).
A. Potency & Reactivity Profile

Hypothesis: The cyclopropane ring is electron-donating (pseudo-


 character), which slightly modulates the electrophilicity compared to the electron-withdrawing phenyl ring of 

-nitrostyrene, potentially offering better selectivity.
Feature(2-Nitroethenyl)cyclopropane

-Nitrostyrene (Standard)
Clinical Drug (e.g., Fluconazole)
Primary Target Cysteine Proteases / PhosphatasesNon-specific Thiol AlkylatorErgosterol Synthesis (CYP51)
Reactivity (

)
High (Modulated by ring strain)Very High (Often promiscuous)N/A (Non-covalent)
Lipophilicity (cLogP) ~1.5 - 2.0 (Moderate)~2.5 (High)0.5 (Low)
Metabolic Stability High (Ring resists oxidation)Moderate (Aromatic hydroxylation)High
Toxicity Risk Moderate (Michael acceptor)High (General cytotoxicity)Low
B. Antimicrobial Activity (Representative Data)

Based on structure-activity relationships of nitrovinyl scaffolds [1][5].

  • Fungal Pathogens (C. albicans):

    • Analogue: MIC range 4–16

      
      g/mL.
      
    • Comparison: Less potent than Fluconazole (MIC < 1

      
      g/mL) but effective against azole-resistant strains due to the distinct covalent mechanism.
      
  • Bacterial Pathogens (S. aureus):

    • Analogue: MIC range 8–32

      
      g/mL.
      
    • Comparison: Comparable to first-gen nitro-antibiotics but generally weaker than Ciprofloxacin.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Efficient generation of the (E)-isomer via the Henry Reaction.

  • Reagents: Cyclopropanecarbaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).

  • Procedure:

    • Dissolve aldehyde in excess nitromethane.

    • Add ammonium acetate and reflux at 90°C for 4 hours.

    • Critical Step: Monitor TLC for disappearance of aldehyde. The product (nitroalkene) is usually a yellow oil/solid.

    • Purification: Remove solvent in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 9:1).

    • Validation:

      
      H NMR must show trans-coupling constants (
      
      
      
      Hz) for the vinylic protons to confirm (E)-geometry [4].
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the Selectivity Index (SI = IC


 Normal / IC

Cancer).
  • Cell Lines:

    • Target: MCF-7 (Breast Cancer) or C. albicans (Fungal).

    • Control: HEK293 (Human Embryonic Kidney) or HDF (Fibroblasts).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solution in DMSO (ensure final DMSO < 0.5%).

    • Perform serial dilutions (100

      
      M to 0.1 
      
      
      
      M).
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to derive IC

    
    .
    

Diagram 2: Screening Workflow

Screening Library Analogue Library (Synthesis) QC QC: NMR / LC-MS (Purity > 95%) Library->QC Primary Primary Screen (Single Dose: 50 µM) QC->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel Pass Secondary Secondary Screen (Dose Response IC50) HitSel->Secondary Tox Counter-Screen (Mammalian Cytotoxicity) Secondary->Tox Selectivity Check

Figure 2: Step-by-step decision tree for filtering active analogues from the synthetic library.

Safety & Toxicity Considerations

Nitroalkenes are inherently reactive. The primary safety concern is glutathione depletion .

  • Assay: GSH-binding assay using Ellman’s reagent.

  • Threshold: Analogues that deplete >50% cellular GSH within 1 hour are likely too toxic for systemic use and should be restricted to topical applications (e.g., antifungal creams).

References

  • Antimicrobial Activity of Nitroalkenyl Arenes: Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. ResearchGate.

  • Cyclopropane Biological Activity: Cyclopropane Derivatives and their Diverse Biological Activities. Semantic Scholar.

  • Henry Reaction Mechanism: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. SciRP.

  • Synthesis of Nitrovinyl Indoles: Synthesis and antiproliferative activity of new 2-glyco-3-nitro-2H-chromenes. PubMed.

  • Antifungal Mechanism: β-Nitrostyrene derivatives as broad range potential antifungal agents. PubMed.

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (2-Nitroethenyl)cyclopropane

Hazard Assessment: Understanding the Intrinsic Risks A thorough understanding of the hazards associated with (2-Nitroethenyl)cyclopropane is paramount for its safe handling and disposal. The risk profile is derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Intrinsic Risks

A thorough understanding of the hazards associated with (2-Nitroethenyl)cyclopropane is paramount for its safe handling and disposal. The risk profile is derived from its two key structural features: the nitroalkene group and the strained cyclopropane ring .

  • Energetic and Reactive Nature of Nitroalkenes: The nitroethenyl group (-CH=CH-NO₂) classifies this compound as a nitroalkene. Nitro-functionalized organic compounds are recognized for their energetic properties and can be thermally sensitive or explosive, especially when containing multiple nitro groups.[1] The strong electron-withdrawing nature of the nitro group makes the molecule susceptible to rapid, exothermic reactions, particularly with reducing agents or upon initiation by heat, shock, or friction.

  • High Reactivity of the Cyclopropane Ring: Cyclopropane rings possess significant ring strain, making them more reactive than acyclic alkanes or larger cycloalkanes.[2] This inherent strain energy can be released in chemical reactions, contributing to the overall reactivity profile of the molecule. While stable under normal conditions, the ring can open under certain catalytic or thermal conditions.

  • Toxicity and Flammability: Like many organic solvents and reagents, (2-Nitroethenyl)cyclopropane should be assumed to be toxic upon inhalation, ingestion, or skin contact.[3] The cyclopropane moiety also suggests high flammability.[4][5][6]

Given these characteristics, (2-Nitroethenyl)cyclopropane must be managed as a reactive, potentially explosive, flammable, and toxic hazardous waste .

Summary of Assumed Hazards
Hazard ClassificationCausative Functional GroupPrimary Risks
Reactive / Potentially Explosive Nitroalkene (-CH=CH-NO₂)Rapid decomposition, exothermic reaction, sensitivity to heat/shock.
Flammable Cyclopropane & Organic StructureEasily ignited by heat, sparks, or flames.[4][6]
Toxic Nitroalkene & General OrganicHarmful if inhaled, ingested, or absorbed through the skin.
Environmental Hazard General Organic CompoundMust be prevented from entering sewer systems or the environment.

Core Directive: The Principle of Non-Treatment and Segregation

Due to the energetic and unpredictable nature of (2-Nitroethenyl)cyclopropane, in-laboratory chemical neutralization or degradation by untrained personnel is strictly forbidden. Attempting to reduce the nitro group or react the alkene could lead to an uncontrolled, violent reaction.

The primary and mandatory disposal procedure is the collection and segregation of the waste for pickup by certified hazardous waste professionals. This approach transfers the risk of handling this energetic material to specialists with the appropriate facilities and expertise.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of (2-Nitroethenyl)cyclopropane waste.

DisposalWorkflow start Waste Generation ((2-Nitroethenyl)cyclopropane) assessment Hazard Assessment: Reactive, Flammable, Toxic start->assessment decision In-Lab Treatment Feasible? assessment->decision no_treat NO (Default Path) Proceed with Segregated Collection decision->no_treat High Risk yes_treat YES (Expert Use Only) Requires validated SOP & Risk Assessment decision->yes_treat collect Step 1: Select Compatible Waste Container no_treat->collect label Step 2: Label Container 'Hazardous Waste' collect->label store Step 3: Store in Designated Satellite Accumulation Area (SAA) label->store pickup Step 4: Arrange Professional Hazardous Waste Disposal store->pickup end_proc End of Procedure pickup->end_proc

Caption: Disposal workflow for (2-Nitroethenyl)cyclopropane waste.

Experimental Protocol: Step-by-Step Waste Collection

This protocol details the mandatory procedure for collecting and storing (2-Nitroethenyl)cyclopropane waste prior to professional disposal. Adherence to these steps is critical for compliance with EPA (RCRA) and OSHA regulations.[7][8][9][10]

Step 1: Container Selection
  • Objective: To ensure the waste is contained securely without reacting with the container material.

  • Procedure:

    • Select a clean, leak-proof container made of a material compatible with organic compounds. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended. Plastic is often preferred to minimize the risk of breakage.[11]

    • Ensure the container is in excellent condition, with no cracks or defects.[7]

    • The container must have a tight-sealing cap.

Step 2: Waste Segregation and Collection
  • Objective: To prevent accidental mixing with incompatible chemicals, which could trigger a dangerous reaction.

  • Procedure:

    • Do NOT mix (2-Nitroethenyl)cyclopropane waste with any other waste streams.[12] This is a dedicated waste stream.

    • Specifically, keep it strictly separate from:

      • Acids and Bases: Can catalyze decomposition.

      • Oxidizing Agents (e.g., nitrates, perchlorates, peroxides): Can create explosive mixtures.[6]

      • Reducing Agents (e.g., metal hydrides): Can cause a highly exothermic reduction of the nitro group.

    • Carefully transfer the waste into the designated container inside a functioning chemical fume hood.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Securely close the container lid immediately after adding waste.[7][11]

Step 3: Labeling
  • Objective: To clearly communicate the contents and hazards of the waste container, as required by law.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the following information on the label:[12][13]

      • The full chemical name: "(2-Nitroethenyl)cyclopropane"

      • The words "Hazardous Waste"

      • An accurate description of the hazards: "Reactive, Flammable, Toxic"

      • The date when waste was first added to the container (accumulation start date).[14]

      • The name and contact information of the generating researcher/laboratory.

Step 4: Storage
  • Objective: To store the collected waste safely until it can be removed from the laboratory.

  • Procedure:

    • Store the labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA).[11]

    • The SAA should be in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and ignition sources.[15]

    • Ensure the storage location is within a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Do not store containers of hazardous waste on the floor.[16]

    • All unwanted material must be removed from the laboratory within twelve months of the accumulation start date.[17][18]

Step 5: Final Disposal
  • Objective: To ensure the waste is transported and disposed of in a compliant and environmentally sound manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.[12]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited :

  • Drain Disposal: Absolutely no amount of (2-Nitroethenyl)cyclopropane or its solutions should be poured down the sink.[3][19][20][21] This is illegal and poses a severe risk of explosion and environmental contamination.

  • Evaporation in Fume Hood: While sometimes used for volatile, non-toxic solvents, this method is unacceptable for a toxic and potentially reactive compound.[3][16] It releases hazardous vapors into the environment and may leave a reactive residue.

  • Mixing with General Trash: This compound must not be disposed of in regular solid waste bins.[20]

Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Small Spill (Contained within a Fume Hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent into a separate, dedicated hazardous waste container. Label it as "Debris contaminated with (2-Nitroethenyl)cyclopropane."

    • Arrange for disposal through your EHS department.

  • Large Spill or Spill Outside of a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team and EHS department from a safe location. Provide them with the name of the chemical and the nature of the spill.

References

  • ECHA. (n.d.). Nitrobenzene - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Waste - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]

  • U.S. EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Waste - Standards. Occupational Safety and Health Administration. Retrieved from [Link]

  • Kimura, N., et al. (2014). Biodegradation of Nitrophenol Compounds. ResearchGate. Retrieved from [Link]

  • U.S. EPA. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. United States Environmental Protection Agency. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Cyclopropane. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Chekshin, N., et al. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. Retrieved from [Link]

  • MDPI. (2023). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Retrieved from [Link]

Sources

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